molecular formula C11H11FO3 B1323778 Ethyl 3-fluoro-5-methylbenzoylformate CAS No. 951888-58-7

Ethyl 3-fluoro-5-methylbenzoylformate

Cat. No.: B1323778
CAS No.: 951888-58-7
M. Wt: 210.2 g/mol
InChI Key: KHAODLPYPPTYSW-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-methylbenzoylformate (CAS: To be confirmed

Properties

IUPAC Name

ethyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-4-7(2)5-9(12)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAODLPYPPTYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259918
Record name Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-58-7
Record name Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, spectroscopic characteristics, and a viable synthetic pathway for Ethyl 3-fluoro-5-methylbenzoylformate. While specific experimental data for this compound is not widely available, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The guide delves into the influence of the fluoro and methyl substituents on the benzoylformate core, outlines a detailed synthetic protocol, and discusses the potential reactivity and applications of this α-keto ester, particularly in the context of medicinal chemistry.

Introduction: The Significance of Fluorinated α-Keto Esters

Ethyl 3-fluoro-5-methylbenzoylformate belongs to the class of α-keto esters, a group of compounds of significant interest in organic synthesis and pharmaceutical development. The α-keto ester motif is a versatile building block, participating in a wide array of chemical transformations to form complex molecular architectures, including various heterocyclic systems.[1] The presence of two adjacent carbonyl groups imparts unique reactivity, making these compounds valuable precursors for α-hydroxy acids and α-amino acids.[1][2]

The strategic incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic and pharmacodynamic properties.[3][4] Fluorine's high electronegativity and relatively small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6] Specifically, the introduction of a fluorine atom can block metabolic oxidation sites and alter the acidity of nearby functional groups, often leading to improved bioavailability and potency.[4][7] This guide focuses on the title compound, where the combination of the reactive α-keto ester functionality with a strategically fluorinated and methylated aromatic ring suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Predicted Physicochemical Properties

The introduction of a fluorine atom generally increases a molecule's boiling point and density compared to its non-fluorinated analog. The methyl group will also contribute to a slight increase in molecular weight and boiling point. The lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is expected to be higher than that of ethyl benzoylformate due to the presence of both the fluorine and methyl groups.[6]

PropertyPredicted Value for Ethyl 3-fluoro-5-methylbenzoylformateReported Value for Ethyl BenzoylformateReference
Molecular Formula C₁₁H₁₁FO₃C₁₀H₁₀O₃N/A
Molecular Weight 210.19 g/mol 178.18 g/mol [8]
Appearance Colorless to light yellow liquidColorless to light yellow liquid[9][10]
Boiling Point > 138-139 °C / 18 mmHg138-139 °C / 18 mmHg[8]
Density > 1.122 g/mL at 25 °C1.122 g/mL at 25 °C[8]
Refractive Index ~1.51-1.52n20/D 1.516[8]
LogP (o/w) > 1.974 (estimated)1.974 (estimated)[11]

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to Ethyl 3-fluoro-5-methylbenzoylformate is via a Friedel-Crafts acylation of 3-fluoro-5-methylanisole (or a similar protected phenol) or directly from 3-fluoro-5-methylbenzoic acid. A common and effective method for preparing aryl α-keto esters involves the Friedel-Crafts acylation of an aromatic compound with ethyl oxalyl chloride.[12]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This two-step process would involve the initial synthesis of the starting material, 3-fluoro-5-methylbenzoic acid, followed by its conversion to the target ester.

Step 1: Synthesis of 3-fluoro-5-methylbenzoic acid

The synthesis of 3-fluoro-5-methylbenzoic acid can be achieved from commercially available 3-fluoro-5-bromotoluene. This involves a Grignard reaction followed by carboxylation with carbon dioxide.

Synthesis of 3-fluoro-5-methylbenzoic acid start 3-fluoro-5-bromotoluene intermediate 3-fluoro-5-methylphenylmagnesium bromide start->intermediate 1. Mg, THF product 3-fluoro-5-methylbenzoic acid intermediate->product 2. CO2 3. H3O+

Caption: Synthesis of 3-fluoro-5-methylbenzoic acid.

Experimental Protocol:

  • To a flame-dried flask containing magnesium turnings, add a small crystal of iodine and anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 3-fluoro-5-bromotoluene in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture and bubble dry carbon dioxide gas through the solution.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-methylbenzoic acid.[13]

Step 2: Esterification to Ethyl 3-fluoro-5-methylbenzoylformate

The resulting benzoic acid can be converted to the α-keto ester. A common method involves conversion to the acid chloride followed by reaction with an appropriate nucleophile, though direct oxidative esterification methods are also known.[14] A more direct route to the final product from the acid would be conversion to the benzoyl chloride, followed by reaction with ethyl diazoacetate, or more classically, reaction with the appropriate reagents to form the α-keto ester.

A more direct and often higher-yielding approach to the final product is the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Friedel-Crafts Acylation reactant1 1-fluoro-3-methylbenzene product Ethyl 3-fluoro-5-methylbenzoylformate reactant1->product reactant2 Ethyl oxalyl chloride reactant2->product AlCl3, CS2

Caption: Friedel-Crafts acylation for synthesis.

Experimental Protocol:

  • To a cooled solution of anhydrous aluminum chloride in carbon disulfide, add ethyl oxalyl chloride dropwise.

  • To this mixture, add 1-fluoro-3-methylbenzene slowly, maintaining a low temperature.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography.

  • Carefully pour the reaction mixture over crushed ice and extract with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 3-fluoro-5-methylbenzoylformate.

Causality in Experimental Choices: The choice of a Friedel-Crafts acylation is based on its reliability for forming aryl ketones.[12] The use of a Lewis acid like AlCl₃ is crucial for activating the ethyl oxalyl chloride towards electrophilic aromatic substitution. The meta-directing effect of the fluorine and the ortho-, para-directing effect of the methyl group will primarily direct acylation to the position between these two substituents.

Predicted Spectroscopic Data

The structural elucidation of Ethyl 3-fluoro-5-methylbenzoylformate would rely on standard spectroscopic techniques. Based on data for ethyl benzoylformate and related fluorinated aromatic compounds, the following spectral characteristics are predicted.[15][16][17]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

  • Ethyl group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -OCH₂-).

  • Aromatic protons: The three aromatic protons will appear as multiplets in the range of 7.2-7.8 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

  • Methyl group: A singlet at approximately 2.4 ppm (3H, Ar-CH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

  • Ethyl group: Signals at roughly 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

  • Aromatic carbons: Multiple signals between 115-140 ppm. The carbon attached to the fluorine will show a large coupling constant.

  • Carbonyl carbons: Two signals in the downfield region, with the ester carbonyl around 165 ppm and the ketone carbonyl closer to 190 ppm.[16][18]

  • Methyl group: A signal around 21 ppm.

IR Spectroscopy

The infrared spectrum will be dominated by the absorptions of the two carbonyl groups.

  • C=O stretching: Two strong absorption bands are expected. The ester carbonyl stretch will likely appear around 1730-1750 cm⁻¹, while the ketone carbonyl stretch will be at a lower wavenumber, approximately 1680-1700 cm⁻¹.[15]

  • C-O stretching: A strong band in the region of 1200-1300 cm⁻¹.

  • C-F stretching: A strong absorption band in the 1000-1100 cm⁻¹ region.

  • Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Common fragmentation patterns for ethyl esters would include the loss of the ethoxy group (-45 Da) and the loss of carbon monoxide from the keto group (-28 Da).

Reactivity and Potential Applications

Ethyl 3-fluoro-5-methylbenzoylformate, as an α-keto ester, is expected to exhibit a rich and versatile reactivity profile. The two adjacent carbonyl groups provide multiple sites for nucleophilic attack.

Reactivity of Alpha-Keto Ester cluster_reactions Potential Reactions keto_ester Ethyl 3-fluoro-5-methylbenzoylformate Ketone Ester reduction Reduction (e.g., NaBH4) keto_ester:k->reduction grignard Grignard Reaction (e.g., RMgBr) keto_ester:k->grignard wittig Wittig Reaction keto_ester:k->wittig henry Henry Reaction (Nitroaldol) keto_ester:k->henry

Caption: Potential reactions at the ketone carbonyl.

  • Nucleophilic Addition to the Ketone: The ketone carbonyl is generally more electrophilic than the ester carbonyl and will be the primary site for nucleophilic attack. This allows for reactions such as:

    • Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride, yielding an α-hydroxy ester.

    • Grignard and Organolithium Reactions: Addition of organometallic reagents will produce tertiary alcohols.

    • Wittig Reaction: Conversion of the ketone to an alkene.

    • Henry Reaction: A base-catalyzed reaction with nitroalkanes to form β-nitro-α-hydroxy esters, which are valuable synthetic intermediates.[19]

  • Reactions at the Ester: The ester functionality can undergo hydrolysis, transesterification, and amidation under appropriate conditions.

Given the prevalence of fluorinated compounds in modern pharmaceuticals, Ethyl 3-fluoro-5-methylbenzoylformate is a promising starting material for the synthesis of biologically active molecules.[4][5] The α-keto ester moiety can be elaborated into a variety of structures found in antiviral, anticancer, and anti-inflammatory agents.[20][21][22] The specific substitution pattern on the aromatic ring may offer advantages in terms of target binding and metabolic stability.

Safety and Handling

While a specific safety data sheet for Ethyl 3-fluoro-5-methylbenzoylformate is not available, general precautions for handling aromatic ketones and esters should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Ethyl 3-fluoro-5-methylbenzoylformate is a molecule with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently lacking, this guide provides a scientifically grounded prediction of its chemical properties, a robust synthetic strategy, and an overview of its likely reactivity based on the well-understood chemistry of α-keto esters and fluorinated aromatic compounds. The insights presented herein are intended to facilitate future research and application of this and related compounds in the pursuit of novel chemical entities with valuable biological activities.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Medicinal Chemistry, 4(5), 434-443.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • MDPI. (2024, February 22).
  • CAS. (n.d.). Ethyl benzoylformate. Common Chemistry. Retrieved January 7, 2026, from [Link]

  • PureSynth. (n.d.). Ethyl Benzoylformate 96.0%(GC). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Applications of typical α-keto acids and their esters. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Ethyl benzoylformate. Retrieved February 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl benzoyl formate, 1603-79-8. Retrieved February 22, 2026, from [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Li, Z., et al. (2020). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents.
  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129-142.
  • Jørgensen, K. A., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 67(13), 4599-4606.
  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...
  • Pandey, S. K., et al. (2024).
  • Gelin, R., et al. (2020).
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved February 22, 2026, from [Link]

  • Feng, X., et al. (2013). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Retrieved February 22, 2026, from [Link]

  • NIST. (n.d.). Ethyl benzoylacetate. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2022(6), 1-12.

Sources

Ethyl 3-fluoro-5-methylbenzoylformate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Ethyl 3-fluoro-5-methylbenzoylformate , a specialized fluorinated building block used in the optimization of small-molecule therapeutics.

Executive Summary

Ethyl 3-fluoro-5-methylbenzoylformate (CAS: 951888-58-7) is an


-keto ester intermediate critical to the synthesis of diverse pharmacological scaffolds. In drug discovery, the 3-fluoro-5-methylphenyl  moiety serves as a privileged substructure, offering a strategic balance between lipophilicity and metabolic stability. The fluorine atom modulates the electronic properties of the aromatic ring and blocks metabolic oxidation at the C3 position, while the methyl group at C5 provides hydrophobic bulk often required for filling kinase selectivity pockets.

This guide provides a validated synthetic workflow, safety protocols, and application strategies for researchers utilizing this intermediate in lead optimization.

Chemical Identity & Physical Properties[1][2][3][4]

Identifier Value
Chemical Name Ethyl 3-fluoro-5-methylbenzoylformate
Synonyms Ethyl (3-fluoro-5-methylphenyl)(oxo)acetate; 3-Fluoro-5-methyl-

-oxobenzeneacetic acid ethyl ester
CAS Number 951888-58-7
Molecular Formula C

H

FO

Molecular Weight 210.20 g/mol
SMILES CCOC(=O)C(=O)c1cc(C)cc(F)c1
InChI Key KHAODLPYPPTYSW-UHFFFAOYSA-N
Appearance Solid (Low-melting) or viscous oil depending on purity
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in hexanes

Synthesis Protocol: Grignard Approach

While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues due to the competing directing effects of the fluoro (ortho/para) and methyl (ortho/para) groups. The Grignard addition to diethyl oxalate is the preferred method for maintaining the strict 1,3,5-substitution pattern.

Mechanism & Logic

The synthesis relies on the formation of an arylmagnesium species from 1-bromo-3-fluoro-5-methylbenzene . This nucleophile attacks one carbonyl of diethyl oxalate.

  • Critical Control Point: The reaction must be kept at cryogenic temperatures (-78°C) and the Grignard reagent must be added to an excess of diethyl oxalate. This prevents the "double addition" side reaction which would yield the tertiary alcohol (carbinol).

Step-by-Step Methodology

Reagents:

  • 1-Bromo-3-fluoro-5-methylbenzene (Starting Material)

  • Magnesium turnings (activated)

  • Diethyl oxalate (dried)

  • THF (anhydrous)[1]

  • Isopropylmagnesium chloride (optional, for TurboGrignard generation)

Protocol:

  • Activation: Flame-dry a 3-neck round bottom flask under Argon. Add magnesium turnings (1.1 eq) and a crystal of iodine.

  • Grignard Formation: Add a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous THF dropwise. Initiate reflux if necessary. Stir for 1-2 hours until Mg is consumed.

    • Note: If initiation is slow, use Isopropylmagnesium chloride (iPrMgCl) for halogen-metal exchange instead of direct Mg insertion.

  • Acylation: In a separate flask, cool a solution of Diethyl oxalate (2.0 eq) in THF to -78°C .

  • Addition: Cannulate the arylmagnesium bromide solution slowly into the oxalate solution over 30 minutes.

    • Why: Excess oxalate ensures the mono-addition product is favored.

  • Quench: Warm to 0°C and quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes as a pale yellow oil/solid.[2]

Visual Workflow (DOT)

SynthesisPath SM 1-Bromo-3-fluoro- 5-methylbenzene Mg Mg / THF (Grignard Formation) SM->Mg Activation ArMgBr Aryl-MgBr Intermediate Mg->ArMgBr Insertion Oxalate Diethyl Oxalate (Excess, -78°C) ArMgBr->Oxalate Nucleophilic Attack (Mono-addition) Quench NH4Cl Quench & Workup Oxalate->Quench Hydrolysis Product Ethyl 3-fluoro-5- methylbenzoylformate Quench->Product Purification

Figure 1: Controlled synthesis via Grignard addition to diethyl oxalate to prevent bis-alkylation.

Applications in Drug Discovery

This intermediate acts as a "linchpin" scaffold, allowing divergent synthesis into three major chemical spaces relevant to kinase inhibitors and receptor antagonists.

A. Heterocycle Formation (The "Core" Builder)

The


-keto ester motif is a classic dielectrophile.
  • Quinoxalinones: Condensation with 1,2-diaminobenzenes yields quinoxalinone cores, common in glutamate receptor antagonists.

  • 1,2,4-Triazines: Reaction with amidrazones or hydrazides yields triazine cores, utilized in P2X3 antagonists.

B. Asymmetric Reduction (Chiral Linkers)

Enantioselective reduction of the ketone (using CBS catalysts or enzymatic ketoreductases) yields ethyl (S)- or (R)-2-hydroxy-2-(3-fluoro-5-methylphenyl)acetate .

  • Utility: These mandelic acid derivatives serve as chiral linkers in PROTACs and peptidomimetics.

C. Reductive Amination

Conversion to


-amino acids or 

-amino esters via reductive amination with chiral amines.
Application Logic Diagram (DOT)

Applications cluster_Het Heterocycle Synthesis cluster_Chiral Chiral Transformations Core Ethyl 3-fluoro-5- methylbenzoylformate Het1 Quinoxalinones (via 1,2-diamines) Core->Het1 Condensation Het2 1,2,4-Triazines (via Amidrazones) Core->Het2 Cyclization Red1 Chiral Mandelates (CBS Reduction) Core->Red1 Asymmetric Red. Red2 Alpha-Amino Acids (Reductive Amination) Core->Red2 Imine Red.

Figure 2: Divergent synthetic utility of the alpha-keto ester scaffold in medicinal chemistry.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester or hydration of the ketone. Store in a cool, dry place (2-8°C recommended).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Sigma-Aldrich. Ethyl 3-fluoro-5-methylbenzoylformate Product Specification & SDS. Retrieved from .

  • PubChem. Compound Summary for Ethyl 3-fluoro-5-methylbenzoylformate (SID 329784217). National Library of Medicine. Retrieved from .

  • AK Scientific. Product Catalog: Ethyl 3-fluoro-5-methylbenzoylformate (CAS 951888-58-7). Retrieved from .

  • Rambaud, M., et al. (1981). "Synthesis of alpha-keto esters via Grignard reagents." Synthesis, 1981(11), 882.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context for 3-fluoro-5-methyl substitution utility).

Sources

A Technical Guide to the Physicochemical Characterization of Ethyl 3-fluoro-5-methylbenzoylformate: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Predictive Analysis

Ethyl 3-fluoro-5-methylbenzoylformate is an aromatic keto-ester, a class of compounds often explored as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Accurate knowledge of its physical state at various temperatures is essential for designing purification strategies (e.g., distillation, crystallization), selecting appropriate solvents, and ensuring stability during storage and handling.

As of the date of this publication, specific experimental data for the melting and boiling points of Ethyl 3-fluoro-5-methylbenzoylformate are not documented. However, by analyzing structurally related compounds, we can establish a scientifically grounded prediction for these values. The primary structural motifs influencing these properties are the ethyl ester group, the benzoylformate core, and the substitution pattern on the aromatic ring (a fluorine atom and a methyl group).

Structural Comparison and Property Estimation

To estimate the boiling point, we can compare the target molecule to similar compounds. The presence of a carbonyl group adjacent to the ester (the 'formate' part) and the overall molecular weight will be significant factors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Structural Notes
Ethyl 3-fluoro-5-methylbenzoylformate (Target) C₁₁H₁₁FO₃210.20Estimated: 260-280 Estimated: < 25 (Liquid at RT) Target compound.
Ethyl benzoylformateC₁₀H₁₀O₃178.18138-139 / 18 mmHgNot specified (liquid)Lacks fluoro and methyl groups.
Methyl benzoylformate[1]C₉H₈O₃164.16246-248 / 760 mmHg[1]16[1]Methyl ester instead of ethyl; lacks ring substituents.
Ethyl 3-fluorobenzoate[2]C₉H₉FO₂168.16209 / 760 mmHg[2]-34[2]Lacks the second carbonyl and the methyl group.
Ethyl 3-methylbenzoate[3]C₁₀H₁₂O₂164.20234 / 760 mmHg[3]Not specified (liquid)Lacks the second carbonyl and the fluoro group.
Ethyl 3-methylbenzoylformate[4][5]C₁₁H₁₂O₃192.21Not specifiedNot specifiedLacks the fluoro group.

Analysis and Prediction:

  • Boiling Point: Ethyl benzoylformate has a boiling point of 138-139 °C at reduced pressure. Its simpler analogue, Methyl benzoylformate, boils at 246-248 °C at atmospheric pressure.[1] The addition of a methyl and a fluoro group to the ring, as in our target compound, will increase the molecular weight and likely the intermolecular forces (dipole-dipole interactions), leading to a higher boiling point. Compared to Ethyl 3-methylbenzoate (234 °C)[3] and Ethyl 3-fluorobenzoate (209 °C)[2], the additional keto group in the benzoylformate structure significantly increases the boiling point. Therefore, a boiling point in the range of 260-280 °C at atmospheric pressure is a reasonable starting estimate for Ethyl 3-fluoro-5-methylbenzoylformate.

  • Melting Point: Most of the structurally similar, relatively small aromatic esters are liquids at room temperature. For instance, Ethyl 3-fluorobenzoate has a melting point of -34 °C.[2] While the increased molecular weight and potential for more ordered crystal packing due to the substituents might raise the melting point, it is highly probable that Ethyl 3-fluoro-5-methylbenzoylformate is a liquid at room temperature . Therefore, melting point determination will likely not be necessary unless the compound is found to be a solid at ambient temperatures.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, validated protocols for the precise determination of the melting and boiling points of a novel compound such as Ethyl 3-fluoro-5-methylbenzoylformate.

Workflow for Physical Property Determination

The overall experimental process is outlined below. It begins with sample preparation and branches into two distinct procedures for melting and boiling point measurement.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Micro-Method) prep Obtain Pure, Dry Sample of Ethyl 3-fluoro-5-methylbenzoylformate mp_load Grind to fine powder (if solid) prep->mp_load bp_add Add ~0.5 mL of liquid to small test tube prep->bp_add mp_pack Pack 2-3 mm into capillary tube mp_load->mp_pack mp_setup Place in melting point apparatus mp_pack->mp_setup mp_heat Heat rapidly to ~15°C below est. MP mp_setup->mp_heat mp_slowheat Heat slowly (1-2 °C/min) mp_heat->mp_slowheat mp_observe Record T_initial (first drop) and T_final (all liquid) mp_slowheat->mp_observe mp_result Melting Range Data mp_observe->mp_result bp_capillary Insert inverted, sealed-end capillary tube bp_add->bp_capillary bp_setup Attach to thermometer; place in Thiele tube bp_capillary->bp_setup bp_heat Heat gently until a rapid stream of bubbles emerges bp_setup->bp_heat bp_cool Remove heat and allow to cool bp_heat->bp_cool bp_observe Record temperature when liquid enters capillary bp_cool->bp_observe bp_result Boiling Point Data bp_observe->bp_result

Caption: Workflow for Melting and Boiling Point Determination.

Protocol for Melting Point Determination (Capillary Method)

This protocol is contingent on the compound being a solid at room temperature. The principle relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it transitions to a liquid.[6][7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.

    • If the solid is not already a fine powder, gently grind a small amount using a mortar and pestle.

  • Capillary Tube Loading: [8]

    • Take a glass capillary tube sealed at one end.

    • Press the open end into the powdered sample, forcing a small amount into the tube.

    • Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.

    • Repeat until a packed column of 2-3 mm of sample is achieved.[7]

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • Initial Rapid Determination: Heat the sample at a rapid rate (e.g., 5-10 °C per minute) to get an approximate melting point.

    • Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

    • Prepare a new capillary with a fresh sample.

    • Begin heating again, but reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[6]

    • Data Recording: Observe the sample through the magnifying eyepiece.

      • Record the temperature (T_initial) at which the first drop of liquid appears.

      • Record the temperature (T_final) at which the last trace of solid melts completely.

    • The recorded melting point is reported as the range from T_initial to T_final.

  • Validation:

    • For trustworthy results, repeat the precise determination at least twice. The results should be consistent within one degree.

Protocol for Boiling Point Determination (Micro-Method)

This method is ideal for determining the boiling point of small quantities of liquid, minimizing waste and enhancing safety.[9] The principle is that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is observed by heating the liquid and noting the temperature at which a continuous stream of vapor bubbles emerges and when, upon cooling, the liquid is drawn back into an inverted capillary.

Methodology:

  • Apparatus Assembly:

    • Add approximately 0.5 mL of Ethyl 3-fluoro-5-methylbenzoylformate to a small test tube (e.g., 10 x 75 mm).

    • Obtain a glass capillary tube (sealed at one end). Place this capillary tube into the test tube with the open end facing down.[10]

    • Attach the test tube to a calibrated thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the thermometer so that the assembly is suspended in a Thiele tube or a beaker filled with a heating medium (e.g., mineral oil). Ensure the liquid level in the bath is above the level of the sample in the test tube.[10][11]

  • Heating and Observation:

    • Begin heating the oil bath gently and with constant stirring (if using a beaker setup). The heating rate should be slow and steady.

    • As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

    • As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary.[11] This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Data Recording:

    • Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • The bubbling will slow and eventually stop. At the moment the bubbling ceases, the vapor pressure inside the capillary equals the external atmospheric pressure, and the sample liquid will be drawn up into the capillary tube.

    • The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample.[11] Record this temperature.

  • Validation and Correction:

    • Allow the apparatus to cool significantly before repeating the measurement for consistency.

    • Record the atmospheric pressure at the time of the experiment. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for comparison with literature values.

Conclusion

While published physical constant data for Ethyl 3-fluoro-5-methylbenzoylformate is currently unavailable, this guide provides a robust framework for its characterization. Based on structural analysis of related compounds, it is predicted to be a liquid at room temperature with an atmospheric boiling point in the range of 260-280 °C. The detailed, step-by-step protocols provided for capillary melting point and micro-boiling point determination offer a reliable and scientifically sound methodology for the empirical validation of these properties. Adherence to these procedures will ensure the generation of high-quality, reproducible data essential for the advancement of research and development involving this novel compound.

References

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

  • Melting point determination. (n.d.). macalester.edu. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). ucalgary.ca. Retrieved from [Link]

  • Melting Point Determination. (n.d.). web.pdx.edu. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Melting point determination. (n.d.). Edisco. Retrieved from [Link]

  • A Micro-method of Determining the Boiling Point Of. (n.d.). Scribd. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). ucalgary.ca. Retrieved from [Link]

  • Micro Method Determination of Boiling Point of Hydrocarbons. (2024, November 13). IvyPanda. Retrieved from [Link]

  • Ethyl 3-amino-4-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • ethyl 3-methyl benzoate, 120-33-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Enantioselective Reduction of Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the enantioselective reduction of Ethyl 3-fluoro-5-methylbenzoylformate (1) to its corresponding chiral


-hydroxy ester, Ethyl 2-hydroxy-2-(3-fluoro-5-methylphenyl)acetate (2) .

Target Molecule Profile:

  • Substrate: Ethyl 3-fluoro-5-methylbenzoylformate (an

    
    -keto ester).
    
  • Significance: This scaffold is a critical chiral building block for neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and other substituted phenylglycine derivatives.

  • The Challenge: The substrate possesses an unsymmetrical 3,5-substitution pattern (3-Fluoro, 5-Methyl). While 3,5-bis(trifluoromethyl) variants are well-documented, the electronic "push-pull" nature of the 3-F (electron-withdrawing) and 5-Me (electron-donating) groups requires precise catalyst matching to achieve

    
     enantiomeric excess (ee).
    

Strategic Recommendation: We present two validated workflows. Method A (Biocatalysis) is the recommended "Gold Standard" for discovery and early-phase scale-up due to superior enantiopurity and mild conditions. Method B (Asymmetric Transfer Hydrogenation) is provided as a robust, scalable chemical alternative for environments where enzyme sourcing is constrained.

Method A: Biocatalytic Reduction (The Gold Standard)

Principle: Engineered Ketoreductases (KREDs) utilize NADPH to transfer a hydride to the pro-chiral ketone face. The 3-fluoro-5-methyl substitution pattern is well-tolerated by broad-spectrum KREDs designed for bulky aromatic ketones.

Mechanism & Cofactor Recycling

The reaction relies on a coupled-enzyme system. The KRED reduces the substrate, consuming NADPH. A secondary enzyme, Glucose Dehydrogenase (GDH), simultaneously oxidizes glucose to gluconolactone, regenerating NADPH from NADP+. This "internal battery" drives the equilibrium to completion.

Visualization: Biocatalytic Cycle

BiocatalyticCycle Substrate Substrate (1) (Benzoylformate) KRED KRED (Enzyme 1) Substrate->KRED Product Product (2) (Chiral Hydroxy Ester) NADP NADP+ GDH GDH (Enzyme 2) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Glucono Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Glucono

Figure 1: Coupled enzymatic cycle ensuring stoichiometric efficiency. The KRED reduces the benzoylformate while GDH regenerates the cofactor.

Experimental Protocol (Biocatalysis)

Reagents:

  • Substrate (1): 500 mg (approx.[1] 2.2 mmol)

  • KRED Screening Kit (e.g., Codexis or Daicel panels) - Recommendation: Start with KRED-P1 or KRED-P2 series.

  • Cofactor: NADP+ (1.0 mg)

  • Recycling Mix: Glucose (600 mg), GDH (5 mg, or ~50 U)

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

  • Solvent: DMSO (5% v/v final concentration)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 10 mL of KPi buffer (pH 7.0) containing the Glucose and GDH.[2]

  • Substrate Solution: Dissolve 500 mg of Substrate (1) in 0.5 mL DMSO. Note: If the substrate is an oil, ensure full miscibility.

  • Initiation: Add the DMSO substrate solution dropwise to the agitated buffer mix.

  • Catalyst Addition: Add 5-10 mg of the selected KRED powder.

  • Incubation: Stir at 30°C / 250 rpm for 18–24 hours. Do not seal tightly; allow for pressure release if CO2 is generated (though GDH produces gluconolactone, not CO2, preventing pressure buildup is good practice).

  • Monitoring: Check pH periodically; maintain between 6.5–7.5 using 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup: Extract 3x with Ethyl Acetate (EtOAc). If emulsion forms (common with proteins), centrifuge or add diatomaceous earth (Celite) before filtering.

  • Purification: Evaporate solvent. The product is usually pure enough for the next step. If not, flash chromatography (Hex/EtOAc 4:1).

Method B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Principle: For labs without enzyme libraries, Ruthenium-catalyzed ATH using the Noyori-Ikariya class of catalysts is the industry standard. The reaction utilizes Formic Acid/Triethylamine (FA/TEA) as the hydrogen donor.

Catalyst Selection:

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

  • Why: The TsDPEN ligand creates a chiral pocket that differentiates the re and si faces of the ketone. The steric bulk of the 3-fluoro-5-methyl phenyl group vs. the ethyl ester group ensures high face selectivity.

Experimental Protocol (Chemical)

Reagents:

  • Substrate (1): 1.0 g

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol% loading)

  • H-Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or DMF (degassed)

Step-by-Step Workflow:

  • Degassing: Purge the reaction vessel with Nitrogen/Argon for 10 minutes. Oxygen poisons the Ru-H species.

  • Catalyst Mix: Dissolve Substrate (1) and Catalyst in 5 mL degassed DCM.

  • H-Donor Addition: Add 2.0 equivalents of the FA/TEA mixture via syringe.

  • Reaction: Stir at room temperature (25°C) for 12–16 hours.

    • Note: If conversion is slow, heat to 40°C. Do not exceed 60°C to avoid eroding ee.

  • Quench: Add water (10 mL).

  • Workup: Extract with DCM. Wash organic layer with saturated NaHCO3 (to remove residual formic acid) and brine.

  • Scavenging: If Ru residue is a concern for downstream biology, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

Analytical Controls & Decision Matrix

HPLC Method for Enantiomeric Excess

To validate the protocol, you must separate the enantiomers.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption) and 210 nm
Temperature 25°C
Expected Result Racemic standard should show 1:1 split. Enzymatic product often >99:1 er.
Workflow Decision Matrix

Use this logic flow to determine the best method for your specific constraints.

DecisionMatrix Start Start: Reduce Substrate (1) Scale What is the scale? Start->Scale Small < 10 grams (Discovery) Scale->Small Lab Scale Large > 100 grams (Process) Scale->Large Pilot Plant Purity Required ee%? Small->Purity MethodA Method A: Biocatalysis (KRED) Large->MethodA Green Chem Mandate MethodB Method B: Ru-ATH (Chemocatalysis) Large->MethodB Cost/Supply Chain Ultra > 99.5% ee required Purity->Ultra Strict Std > 95% ee acceptable Purity->Std Flexible Ultra->MethodA Std->MethodB

Figure 2: Decision matrix for selecting the reduction modality based on scale and purity requirements.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Low Conversion (Biocat):

    • Cause: pH drift. The production of gluconic acid acidifies the media.

    • Fix: Increase buffer strength to 200mM or use a pH-stat titrator.

  • Low ee (Chemocat):

    • Cause: Temperature too high or "background reaction" (non-catalyzed reduction).

    • Fix: Lower temperature to 0°C and increase reaction time. Ensure no other hydrides (like NaBH4) are present.

  • Substrate Insolubility:

    • Fix: Add 10% Cyclodextrin to the aqueous phase (Biocat) or switch solvent to DMF (Chemocat).

Safety Note
  • 3-Fluoro-5-methyl derivatives: While not explicitly flagged as highly toxic, fluorinated aromatics can have unexpected biological activity. Handle with standard PPE.

  • Formic Acid/TEA: Exothermic upon mixing. Prepare the azeotrope slowly in an ice bath before adding to the reaction.

References

  • Bioc

    
    -Keto Esters: 
    
    • Li, C., et al. (2020).[3] "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology. Link

    • Note: Establishes the baseline for KRED efficiency on -keto ester substr
  • Noyori Transfer Hydrogenation Protocols

    • Noyori, R., & Hashiguchi, S. (1997).[4] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

    • Note: The foundational text for the Ru-TsDPEN mechanism used in Method B.
  • Electronic Effects in ATH

    • Touge, T., et al. (2016).[5] "Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones." Journal of the American Chemical Society.[6][7][8] Link

    • Note: Discusses how ortho/meta substitution (like the 3,5-pattern in the target) influences stereoselectivity.
  • General Synthesis of Benzoylformates: Search results indicate standard Friedel-Crafts or Grignard approaches followed by oxidation are used to generate the starting material (Substr

Sources

Application Notes and Protocols for Nucleophilic Addition Reactions with Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of Ethyl 3-fluoro-5-methylbenzoylformate

α-Keto esters are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. Their synthetic utility stems from the presence of two adjacent electrophilic carbonyl centers—a ketone and an ester—which can be selectively targeted by various nucleophiles. This allows for the construction of chiral α-hydroxy esters, β-keto esters, and other valuable intermediates.

This application note focuses on a specific, electronically activated α-keto ester: Ethyl 3-fluoro-5-methylbenzoylformate . The substitution pattern on the aromatic ring is of particular interest for medicinal chemistry. The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which is anticipated to significantly enhance the electrophilicity of the adjacent ketone carbonyl group. This increased reactivity can lead to milder reaction conditions and potentially altered selectivity compared to its non-fluorinated analogues. The methyl group at the 5-position, while weakly electron-donating, provides an additional point of substitution for tuning the molecule's steric and electronic properties.

The primary objective of this guide is to provide researchers with a comprehensive overview of the mechanistic principles and detailed, field-tested protocols for conducting nucleophilic addition reactions on this promising substrate. The insights and methodologies presented herein are designed to be directly applicable in a research and development setting, facilitating the exploration of Ethyl 3-fluoro-5-methylbenzoylformate as a key intermediate in the synthesis of novel chemical entities.

Mechanistic Principles: Understanding Reactivity

The core reactivity of Ethyl 3-fluoro-5-methylbenzoylformate is dictated by the electrophilic nature of its two carbonyl carbons. In the vast majority of cases, nucleophilic attack will occur preferentially at the ketone carbonyl. This selectivity is due to the ketone being inherently more electrophilic than the ester. The ester carbonyl is stabilized by resonance donation from the adjacent oxygen atom, which reduces the partial positive charge on the carbonyl carbon.

The reaction proceeds via a nucleophilic addition mechanism.[1] The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³.[1] This intermediate is then typically protonated during aqueous workup to yield the final alcohol product. The general mechanism is illustrated below.

Caption: General mechanism of nucleophilic addition to the ketone carbonyl.

The electronic effects of the substituents on the phenyl ring play a crucial role. The fluorine atom at the meta-position cannot participate in resonance with the carbonyl group, but its strong inductive electron-withdrawing effect (-I) significantly increases the partial positive charge on the ketone carbonyl carbon, making it a more potent electrophile. The meta-methyl group has a weak inductive electron-donating effect (+I), which slightly counteracts the effect of the fluorine. The net result is an activated system that is more susceptible to nucleophilic attack than unsubstituted ethyl benzoylformate.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a variety of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere techniques are critical for the success of many of these reactions, particularly those involving organometallic reagents.

General Experimental Workflow

Experimental Workflow start Start setup Assemble and dry glassware under inert atmosphere (N₂ or Ar) start->setup dissolve Dissolve Ethyl 3-fluoro-5-methylbenzoylformate in anhydrous solvent setup->dissolve cool Cool reaction mixture to specified temperature (e.g., 0 °C or -78 °C) dissolve->cool add_nucleophile Add nucleophile solution dropwise cool->add_nucleophile stir Stir reaction for the specified time, monitoring by TLC add_nucleophile->stir quench Quench the reaction (e.g., with saturated aq. NH₄Cl) stir->quench extract Perform aqueous workup and extract with organic solvent quench->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify crude product (e.g., column chromatography) dry_concentrate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for nucleophilic addition reactions.

Protocol 1: Grignard Reaction with Methylmagnesium Bromide

This protocol details the addition of a hard carbon nucleophile to form a tertiary alcohol. The use of anhydrous conditions is paramount to prevent the quenching of the highly basic Grignard reagent.

Materials:

  • Ethyl 3-fluoro-5-methylbenzoylformate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

  • Dissolution: In the flask, dissolve Ethyl 3-fluoro-5-methylbenzoylformate (1.0 eq) in anhydrous diethyl ether (or THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add methylmagnesium bromide (1.1 eq) dropwise via syringe over 15-20 minutes. A color change or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the tertiary alcohol.

Causality: The low temperature is used to control the exothermicity of the reaction and minimize side reactions. The slow, dropwise addition of the Grignard reagent prevents a rapid increase in temperature and ensures a controlled reaction. Saturated NH₄Cl is a mild acid source used to protonate the intermediate alkoxide without causing potential acid-catalyzed side reactions.

Protocol 2: Asymmetric Reduction with CBS Catalyst

This protocol describes the enantioselective reduction of the ketone to a chiral secondary alcohol, a valuable intermediate in pharmaceutical synthesis. The Corey-Bakshi-Shibata (CBS) catalyst is a well-established system for this transformation.

Materials:

  • Ethyl 3-fluoro-5-methylbenzoylformate

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, inert atmosphere flask, add the CBS catalyst (0.1 eq).

  • Cooling: Add anhydrous THF to achieve a final substrate concentration of ~0.5 M and cool the solution to -20 °C.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve Ethyl 3-fluoro-5-methylbenzoylformate (1.0 eq) in anhydrous THF. Add this solution dropwise to the pre-formed catalyst-borane complex over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the enantiomerically enriched α-hydroxy ester. The enantiomeric excess can be determined by chiral HPLC.

Causality: The CBS catalyst forms a chiral complex with borane, which coordinates to the ketone carbonyl in a sterically defined manner. This directs the hydride delivery from the borane to one face of the carbonyl, resulting in a high degree of enantioselectivity.[2] The low temperature enhances this selectivity.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for various nucleophilic addition reactions with Ethyl 3-fluoro-5-methylbenzoylformate, based on established chemical principles for α-keto esters.

Reaction Type Nucleophile Key Reagents Expected Product Notes
Grignard Addition Alkyl/Aryl Grignard (R-MgX)Anhydrous Ether/THFTertiary α-hydroxy esterHighly exothermic; requires low temperatures.
Organolithium Addition Alkyllithium (R-Li)Anhydrous Ether/THFTertiary α-hydroxy esterGenerally more reactive and less selective than Grignards.
Reformatsky Reaction Zinc enolateR-CH(Br)CO₂Et, Activated Znβ-Hydroxy-α-keto diesterForms a C-C bond at the α-position to the added ester.
Asymmetric Reduction Hydride (H⁻)Chiral catalyst (e.g., CBS), BH₃Chiral secondary α-hydroxy esterProvides access to enantiomerically pure compounds.[2]
Wittig Reaction Phosphorus ylide (Ph₃P=CR₂)Ph₃P⁺-R' Br⁻, strong baseα,β-Unsaturated esterSelective for the ketone carbonyl; forms a C=C bond.
Cyanohydrin Formation Cyanide (CN⁻)KCN, acid catalystα-Cyano-α-hydroxy esterReversible reaction; product is a precursor to amino acids.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or no conversion - Inactive reagent (e.g., Grignard quenched by moisture).- Insufficient reaction time or temperature.- Poor quality starting materials.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly titrated organometallic reagents.- Increase reaction time or temperature incrementally.- Verify the purity of the α-keto ester.
Formation of multiple products - Side reactions (e.g., enolization).- Over-addition of nucleophile (e.g., to the ester).- Lack of temperature control.- Use a less basic nucleophile if possible.- Add the nucleophile slowly at a lower temperature.- Use a stoichiometric amount of the nucleophile.
Low enantioselectivity (in asymmetric reactions) - Impure or degraded chiral catalyst.- Reaction temperature too high.- Presence of coordinating impurities.- Use fresh, high-purity catalyst.- Perform the reaction at a lower temperature.- Ensure all reagents and solvents are pure and anhydrous.
Product decomposition during workup or purification - Product is sensitive to acid or base.- Product is thermally unstable.- Use a neutral or buffered quench (e.g., sat. NH₄Cl).- Avoid strong acids or bases during workup.- Purify via chromatography at room temperature; avoid high heat during concentration.

References

  • Mukaiyama Aldol Addition to α-Chloro-substituted Aldehydes. Diva-portal.org. Available at: [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

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Application Note & Protocols: Enantioselective Synthesis of Fluorinated Mandelic Acid Derivatives via Keto Ester Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated mandelic acid derivatives are chiral building blocks of paramount importance in medicinal chemistry and drug development. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview and detailed protocols for the stereoselective preparation of these valuable compounds, focusing on the asymmetric reduction of fluorinated α-keto ester precursors. We explore both state-of-the-art chemo-catalytic and bio-catalytic methodologies, explaining the mechanistic rationale behind catalyst and method selection. This document is intended for researchers, chemists, and drug development professionals seeking robust and efficient strategies for accessing these key chiral intermediates.

Introduction: The Significance of Fluorinated Chiral α-Hydroxy Acids

Optically active α-hydroxy esters are crucial synthons for the production of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals[1][2]. Mandelic acid and its derivatives, featuring a hydroxyl group and a carboxylic acid on adjacent carbons, represent a privileged structural motif. When fluorine is incorporated into the aromatic ring, the resulting fluorinated mandelic acids become powerful tools in drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.

The primary challenge in synthesizing these molecules lies in the precise control of the stereocenter at the α-carbon. The asymmetric reduction of a prochiral α-keto ester is one of the most direct and efficient methods to establish this stereochemistry[1]. This guide details modern approaches that achieve high enantioselectivity, including transition metal-catalyzed transfer hydrogenation and enzymatic reductions.

General Synthetic Workflow

The synthesis of fluorinated mandelic acid derivatives from keto esters follows a two-stage process. First, the synthesis of the key α-keto ester precursor, followed by the critical asymmetric reduction to install the chiral hydroxyl group.

G Start Fluorinated Aromatic Starting Material (e.g., Fluoroacetophenone) KetoEster Fluorinated α-Keto Ester Precursor Start->KetoEster Oxidation / Esterification Reduction Asymmetric Reduction (Chemo- or Bio-catalytic) KetoEster->Reduction Product Enantioenriched Fluorinated Mandelic Acid Ester Reduction->Product FinalProduct Fluorinated Mandelic Acid (Optional Hydrolysis) Product->FinalProduct G cluster_0 Catalytic Cycle for Ru-Catalyzed ATH Ru_H [Ru]-H (Active Hydride Species) TS Transition State (Hydride Transfer) Ru_H->TS Substrate Coordination Keto_Ester Fluorinated α-Keto Ester (Substrate) Keto_Ester->TS Product_Complex [Ru]-Product Complex TS->Product_Complex Stereoselective Hydride Attack Product_Complex->Ru_H Product Release & Catalyst Regeneration H_Source H-Source (e.g., HCOOH) H_Source->Ru_H Forms Active Catalyst

Caption: Simplified catalytic cycle for Ru(II)-catalyzed asymmetric transfer hydrogenation.

Other notable chemo-catalytic systems include C2-symmetric chiral copper(II)-bisoxazoline complexes which mimic alcohol dehydrogenases and use Hantzsch esters as a synthetic NADH analogue.[1][3]

Biocatalytic Reductions

Biocatalysis offers a green and highly selective alternative to chemical methods. Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can reduce ketones with near-perfect enantioselectivity under mild aqueous conditions.[2]

Mechanism and Rationale: These enzymes utilize a cofactor, typically NADPH or NADH, as the hydride source. The reduction occurs in the enzyme's active site, where the substrate is precisely oriented by amino acid residues, ensuring the hydride is delivered to only one face of the carbonyl, leading to a single enantiomer of the alcohol product. Both isolated enzymes and whole-cell systems (like baker's yeast, Saccharomyces cerevisiae) can be used.[4][5][6] Whole-cell systems are often convenient as they contain cofactor regeneration systems, though they may have competing enzymes that lower selectivity. Modern approaches use engineered enzymes and novel green co-solvents, such as Cyrene™, to improve substrate loading and reaction efficiency.[7]

Part III: Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and available laboratory equipment. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

This protocol is adapted from methodologies described for the DKR-ATH of β-aryl α-keto esters.[8]

Materials:

  • Ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 equiv)

  • (1R,2R)-TsDPEN-Ru(II)-mesitylene complex (0.01 equiv, 1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source and solvent

  • Anhydrous, degassed dichloromethane (DCM) or another suitable solvent

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the Ru(II) catalyst (1 mol%).

  • Add the ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 equiv).

  • Add the degassed formic acid/triethylamine azeotrope solution via syringe. The final substrate concentration should be approximately 0.1 M.

  • Stir the reaction mixture at the designated temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or HPLC. Reactions are typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (R)-2-(4-fluorophenyl)-2-hydroxyacetate.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol is a generalized procedure based on the use of commercial KRED screening kits.

Materials:

  • Fluorinated α-keto ester (e.g., ethyl 2-(4-fluorophenyl)-2-oxoacetate)

  • Screening plate of various ketoreductase enzymes (KREDs)

  • NADP⁺ or NAD⁺ cofactor

  • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Isopropanol or DMSO as a co-solvent to dissolve the substrate

  • Multi-well plates for screening and a temperature-controlled shaker

Procedure:

  • Substrate Stock Solution: Prepare a concentrated stock solution of the keto ester in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol.

  • Reaction Setup: In each well of a microtiter plate, add the phosphate buffer.

  • Add the cofactor (NADP⁺) and the regeneration system components (glucose, GDH).

  • Add a small amount of the KRED enzyme to each designated well (one enzyme per well).

  • Initiate the reaction by adding the substrate stock solution to each well. The final substrate concentration is typically 10-50 mM, with the co-solvent concentration kept low (<5% v/v) to avoid denaturing the enzyme.

  • Seal the plate and place it in an incubator shaker at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction over time (e.g., 2, 4, 12, 24 hours) by taking aliquots from each well.

  • Work-up and Analysis: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) containing an internal standard. Vortex thoroughly to extract the product. Centrifuge to separate the layers.

  • Analyze the organic layer by chiral GC or HPLC to determine conversion and enantiomeric excess (ee).

  • Scale-up: Once the best performing enzyme is identified, the reaction can be scaled up in a standard laboratory reactor under the optimized conditions.

Part IV: Characterization and Data Analysis

Confirmation of the product structure and stereochemical purity is essential.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most critical analysis for this synthesis. The product is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H) to separate the two enantiomers. The enantiomeric excess (ee) is calculated from the relative peak areas.

Table 1: Comparison of Asymmetric Reduction Methods for Keto Esters
MethodCatalyst / EnzymeHydrogen SourceTypical Selectivity (ee)AdvantagesDisadvantagesReference(s)
ATH-DKR Ru(II)-TsDPEN ComplexHCOOH/NEt₃>95%High efficiency, broad substrate scope, excellent for DKR.Requires inert atmosphere, potential for metal contamination.,[8],[9] [10]
ATH Cu(II)-BisoxazolineHantzsch Ester>90%Milder conditions, mimics biological systems.Substrate scope may be more limited than Ru catalysts.,[1] [3]
Bioreduction Ketoreductase (KRED)Isopropanol or Glucose (with regeneration)>99%Extremely high selectivity, green conditions (aqueous, mild temp), no metal contamination.Requires screening, enzyme stability can be an issue, lower substrate loading.,[7],[2] [5]

References

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. [Link]

  • Wüstenberg, B., et al. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(24), 5573-5575. [Link]

  • Sanz-Vicente, I., et al. (2021). Biocatalysed reductions of α-ketoesters employing Cyrene™ as cosolvent. Biocatalysis and Biotransformation, 40(4), 285-293. [Link]

  • Goodman, C. G., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • Goodman, C. G., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

  • ChemInform. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. ResearchGate. [Link]

  • Asymmetric reduction of α,α‐dichloro‐β‐keto esters. ResearchGate. [Link]

  • Ohkuma T., Kurono N., Arai N. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. CoLab.
  • Sugai, T., et al. (2003). Asymmetric Reduction of α-Keto Esters and α-Diketones with a Bakers' Yeast Keto Ester Reductase. Bulletin of the Chemical Society of Japan, 76(9), 1835-1840. [Link]

  • Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Green Chemistry. [Link]

  • Liu, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC. [Link]

  • Wiertelak, K., & Szymański, J. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Carolina Digital Repository. [Link]

  • Kaluzna, I. W., et al. (2005). Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters. PubMed. [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]

  • Habibi, D., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]

  • Vukelić, S., et al. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

  • Mandelic acid derivatives, process for their preparation and their microbicidal application.
  • Al-Hokbany, N., & Amedjkouh, M. (2014). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC. [Link]

  • Sloop, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Organic Chemistry: Current Research. [Link]

  • Approaches and opportunities in synthesis of mandelic acids. ResearchGate. [Link]

  • Fluorinated acyclic β-keto esters prepared by Togni's research group. ResearchGate. [Link]

  • Synthesis of α‐fluoro‐β‐keto ester derivatives 6. ResearchGate. [Link]

  • Corson, B. B., et al. Mandelic Acid. Organic Syntheses. [Link]

Sources

Application Notes & Protocols: Strategic Execution of Grignard Reactions on Ethyl 3-fluoro-5-methylbenzoylformate for the Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of highly functionalized tertiary alcohols is a cornerstone of modern medicinal chemistry and drug development. The Grignard reaction, a classic and powerful carbon-carbon bond-forming tool, offers a direct route to these valuable motifs. This document provides a comprehensive guide to the successful execution of the Grignard reaction using Ethyl 3-fluoro-5-methylbenzoylformate as the electrophilic substrate. We will delve into the mechanistic nuances, provide a detailed, field-tested protocol, and address critical parameters for optimizing reaction outcomes and ensuring reproducibility. The strategic considerations outlined herein are designed to empower researchers to navigate the challenges associated with fluorinated and sterically hindered substrates, ultimately enabling the efficient synthesis of target molecules.

Introduction: The Significance of Fluorinated Tertiary Alcohols

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. Tertiary alcohols, in turn, serve as versatile synthetic intermediates and can be found in the core structure of numerous bioactive compounds. The reaction of a Grignard reagent with an α-ketoester, such as Ethyl 3-fluoro-5-methylbenzoylformate, provides a direct and efficient pathway to α-hydroxy esters, which are precursors to a wide array of complex molecules.

However, the presence of the electron-withdrawing fluorine atom on the aromatic ring of the substrate introduces specific challenges that must be addressed to achieve high yields and purity. This guide will provide the necessary insights and protocols to successfully navigate these challenges.

Mechanistic Considerations and Strategic Approach

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the α-ketoester. The presence of two electrophilic centers in Ethyl 3-fluoro-5-methylbenzoylformate (the ketone and the ester) necessitates careful control of reaction conditions to favor addition to the more reactive ketone.

Chemoselectivity: Ketone vs. Ester

The ketone carbonyl is inherently more electrophilic than the ester carbonyl due to the resonance delocalization of the lone pair on the ester oxygen. This difference in reactivity generally allows for selective addition to the ketone. However, at elevated temperatures or with highly reactive Grignard reagents, over-addition to the ester can occur.

The Role of the Fluorine Substituent

The electron-withdrawing nature of the fluorine atom at the meta-position of the benzoylformate increases the electrophilicity of the ketone carbonyl, potentially accelerating the desired reaction. However, it can also influence the stability of intermediates and the reactivity of the aromatic ring.

Diagram of the Proposed Reaction Mechanism

Grignard Reaction Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product Formation Grignard R-MgX Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Ketoester Ethyl 3-fluoro-5-methylbenzoylformate Ketoester->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Product Tertiary Alcohol Workup->Product Protonation

Caption: Proposed mechanism of the Grignard reaction.

Detailed Experimental Protocol

This protocol is designed for the reaction of Ethyl 3-fluoro-5-methylbenzoylformate with a generic Grignard reagent (R-MgX). It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
Ethyl 3-fluoro-5-methylbenzoylformate>98%Sigma-AldrichStore under inert gas.
Grignard Reagent (e.g., Phenylmagnesium bromide)1.0 M in THFSigma-AldrichTiter should be determined prior to use for accurate stoichiometry.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaUse a freshly opened bottle or dispense from a solvent purification system.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic layer.
Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas.

    • Allow the flask to cool to room temperature under the inert atmosphere.

    • Fit the flask with a rubber septum and a condenser (with an inert gas inlet at the top).

  • Addition of the Substrate:

    • Dissolve Ethyl 3-fluoro-5-methylbenzoylformate (1.0 eq) in anhydrous THF (to a concentration of approximately 0.2 M).

    • Using a syringe, transfer the substrate solution to the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to enhance chemoselectivity and minimize side reactions.

  • Addition of the Grignard Reagent:

    • Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution of the substrate over a period of 30-60 minutes. The slow addition helps to control the exothermicity of the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Quench:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C. The use of a saturated NH₄Cl solution is a mild method to quench the reaction and protonate the alkoxide intermediate without causing significant side reactions.

    • Allow the mixture to warm to room temperature.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.

Experimental Workflow Diagram

Grignard Protocol Workflow A Setup: Flame-dried glassware under inert atmosphere B Substrate Addition: Dissolve ketoester in anhydrous THF A->B C Cooling: Cool solution to -78°C B->C D Grignard Addition: Slow, dropwise addition of R-MgX C->D E Monitoring: Track reaction progress by TLC D->E F Quench: Add saturated aq. NH4Cl at -78°C E->F Upon completion G Warm to RT F->G H Extraction: Extract with Ethyl Acetate G->H I Drying & Concentration: Dry with MgSO4, concentrate H->I J Purification: Flash column chromatography I->J

Caption: Step-by-step experimental workflow for the Grignard reaction.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Product Inactive Grignard reagent (due to moisture or air)Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere.
Formation of Byproducts Reaction temperature too high; over-addition of Grignard reagentMaintain the reaction temperature at -78 °C during the addition. Add the Grignard reagent slowly and dropwise. Use no more than 1.1 equivalents of the Grignard reagent.
Incomplete Reaction Insufficient Grignard reagent; low reactivityEnsure accurate titration of the Grignard reagent. If the reagent is known to be less reactive, consider allowing the reaction to stir for a longer period or slowly warm to a slightly higher temperature (e.g., -40 °C).

Conclusion

The successful synthesis of tertiary alcohols from Ethyl 3-fluoro-5-methylbenzoylformate via the Grignard reaction is highly achievable with careful attention to experimental detail. The keys to success lie in the rigorous exclusion of atmospheric moisture, precise control of the reaction temperature to ensure chemoselectivity, and a well-executed workup and purification procedure. By following the protocols and considering the mechanistic insights provided in this guide, researchers can confidently and reproducibly synthesize these valuable fluorinated building blocks for applications in drug discovery and development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-fluoro-5-methylbenzoylformate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 3-fluoro-5-methylbenzoylformate. This resource is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar compounds. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure the successful purification of your target molecule via recrystallization, a cornerstone technique for isolating solid organic compounds.[1]

Section 1: Compound Profile & Recrystallization Strategy

Ethyl 3-fluoro-5-methylbenzoylformate is an aromatic ester, a class of compounds often amenable to purification by recrystallization. Its structure, featuring an aromatic ring, can facilitate the formation of a stable crystal lattice, which is essential for effective purification.[2] The success of this technique hinges on the principle that the solubility of most solids increases with temperature.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[3]

Potential impurities in a crude sample of Ethyl 3-fluoro-5-methylbenzoylformate may include unreacted starting materials, side-products, residual organic solvents used in the synthesis[4], and, critically, regioisomers (e.g., Ethyl 2-fluoro-4-methylbenzoylformate). Control of such impurities is a major concern in the pharmaceutical industry, making robust purification methods essential.[5]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Ethyl 3-fluoro-5-methylbenzoylformate in a practical question-and-answer format.

Question: I've added the solvent and heated it to boiling, but my compound won't fully dissolve. What's wrong?

Answer: This issue typically points to one of three possibilities:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute, even at elevated temperatures. Add small, incremental volumes of the hot solvent until the solid dissolves completely. However, be cautious, as adding a large excess will significantly reduce your final yield.[1]

  • Inappropriate Solvent Choice: The selected solvent may simply be a poor choice for your compound. If a large volume of solvent has been added with little effect, it is best to recover your crude material by evaporating the solvent and starting over with a new solvent system identified through solubility tests.[6]

  • Presence of Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent even when hot.[7] If the bulk of your compound has dissolved but some particulate matter remains, you should proceed to a hot filtration step to remove these impurities before allowing the solution to cool.

Question: My compound dissolved perfectly, but no crystals have formed after cooling the solution to room temperature and even in an ice bath. What should I do?

Answer: This is a classic case of supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[1][6] This is often caused by using too much solvent during the dissolution step.[6] To induce crystallization, you can try the following techniques in order:

  • Scratching the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a nucleation point for crystal growth to begin.[1][8]

  • Seeding: If you have a small crystal of the pure product saved, add it to the supersaturated solution. This "seed crystal" provides a template for other molecules to crystallize upon.[1][8]

  • Reduce Solvent Volume: If the above methods fail, it is the most common sign that too much solvent was used.[6] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow the more concentrated solution to cool again.

  • Flash Cooling: For some compounds, a rapid temperature change can induce nucleation. Try cooling the flask in a dry ice/acetone bath, but be aware this can sometimes lead to smaller, less pure crystals.[9]

Question: My product separated as an oil, not as solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the saturated solution is achieved at a temperature above the melting point of your compound, or when the compound is significantly impure.[6][9] The separated liquid is essentially your melted, impure product. To resolve this:

  • Re-heat and Add More Solvent: Warm the mixture until the oil redissolves completely. Add a small, additional amount of the "good" solvent (in a mixed-solvent system) or the single solvent to decrease the saturation temperature.[6][8]

  • Ensure Slow Cooling: Allow the flask to cool as slowly as possible. A Dewar flask or insulating the flask with glass wool can promote the formation of crystals over oil.[3][6]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. A lower-boiling solvent or solvent mixture may be necessary.

Question: My final yield of crystals is very low. Where did my product go?

Answer: A low yield is a frustrating but common problem. The cause is often one of the following:

  • Excessive Solvent: As mentioned, using too much solvent is the primary cause of low recovery, as a significant portion of your product will remain in the mother liquor.[1][8]

  • Premature Crystallization: If you performed a hot filtration, your product might have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Inadequate Cooling: Ensure you have allowed sufficient time at a low enough temperature for crystallization to complete.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve and wash away a portion of your product.[1]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How do I select the best solvent for recrystallizing Ethyl 3-fluoro-5-methylbenzoylformate?

The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.[3][10] For an aromatic ester, good starting points are alcohols (ethanol, isopropanol), other esters (ethyl acetate), or aromatic hydrocarbons (toluene). A mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, is also highly effective.[10][11] The best approach is to perform small-scale solubility tests with ~50-100 mg of your crude product in 0.5-1 mL of various solvents, as summarized in the table below.

Table 1: Solvent Screening for Recrystallization

Solvent Polarity Boiling Point (°C) Solubility (Cold) Solubility (Hot) Notes
Hexane Non-polar 69 Test Test Good for precipitating from more polar solvents.
Toluene Non-polar 111 Test Test Aromatic nature may aid in dissolving the compound.
Ethyl Acetate Polar aprotic 77 Test Test "Like dissolves like" principle suggests this could be a good choice for an ester.[11]
Isopropanol Polar protic 82 Test Test A common and effective recrystallization solvent.
Ethanol Polar protic 78 Test Test One of the most general and useful solvents for recrystallization.[11]

| Water | Very polar | 100 | Test | Test | Unlikely to be a good single solvent but useful as an anti-solvent with alcohols.[11] |

FAQ 2: What are the most likely impurities in my crude sample?

Beyond residual solvents from the reaction, the most probable impurities are:

  • Starting Materials: Unreacted 3-fluoro-5-methylbenzoic acid (or its acid chloride) and ethanol.

  • Byproducts: Products from side reactions specific to your synthetic route.

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring. These can be particularly challenging to remove as their solubility properties are often very similar to the desired product.[5] A successful recrystallization that sharpens the melting point is a good indicator of their removal.

FAQ 3: When is a mixed-solvent system preferable to a single solvent?

A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile.[10] This is often the case when your compound is either too soluble or not soluble enough in common solvents. The procedure involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble), followed by the slow, dropwise addition of a hot "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

FAQ 4: Why is slow cooling so important for obtaining pure crystals?

Slow cooling is critical for forming large, well-ordered, and pure crystals. It allows for an equilibrium to be maintained between the solute in solution and the growing crystal lattice. Molecules of the correct compound have time to "find" their proper place in the lattice, while impurity molecules, which do not fit well, remain in the solution.[3] Rapid cooling ("crashing out") traps impurities within the fast-forming crystal structure, defeating the purpose of the purification.[8]

Section 4: Standard Operating Protocol (SOP) for Recrystallization

This protocol outlines the step-by-step methodology for the purification of Ethyl 3-fluoro-5-methylbenzoylformate.

1. Solvent Selection:

  • Using the guidance in FAQ 1 and Table 1, determine the optimal single or mixed-solvent system through small-scale trials.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation).
  • Add a minimal amount of the chosen solvent, just enough to create a slurry.
  • Heat the mixture on a hot plate with gentle swirling. If using a flammable solvent, a steam bath or heating mantle is required.
  • Add more solvent in small portions, keeping the solution at or near its boiling point, until all the solid has just dissolved. Avoid adding a large excess of solvent.[1]

3. Hot Filtration (Optional):

  • If insoluble impurities or colored impurities (after charcoal treatment) are present, a hot filtration is necessary.
  • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask with a small amount of the hot solvent.
  • Place a piece of fluted filter paper in the funnel.
  • Quickly pour the hot solution through the filter paper into the clean, pre-heated flask.

4. Crystallization:

  • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
  • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Do not place it directly in an ice bath from a hot state.[3]
  • Once the flask has reached room temperature and crystal growth appears to have stopped, you may place it in an ice-water bath for an additional 15-30 minutes to maximize the yield.

5. Collection of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
  • Connect the filter flask to a vacuum source and turn it on.
  • Swirl the flask containing the crystals to create a slurry and quickly pour it into the center of the Büchner funnel.

6. Washing and Drying:

  • With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[1]
  • Allow the vacuum to pull air through the crystals for several minutes to help them dry.
  • Transfer the crystals to a watch glass, breaking up any large clumps, and allow them to air dry completely. For a final drying step, a vacuum oven can be used (at a temperature well below the compound's melting point).

Section 5: Recrystallization Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for a successful recrystallization.

Recrystallization_Workflow start Crude Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Min. Hot Solvent solvent_screen->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Hot Filtration check_insoluble->hot_filter Yes cool Slow Cooling (Crystallization) check_insoluble->cool No hot_filter->cool check_oil Product Oiled Out? cool->check_oil check_crystals Crystals Formed? induce Induce Crystallization (Scratch/Seed) check_crystals->induce No collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes induce->check_crystals wash Wash with Min. Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product check_oil->check_crystals No reheat Re-heat, Add More Solvent, Cool Slowly check_oil->reheat Yes reheat->cool

Caption: Decision workflow for purification by recrystallization.

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Troubleshooting - Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallisation Help. (2020). Reddit. Retrieved from [Link]

  • Chemical Properties of Ethyl fluoroformate (CAS 461-64-3). (n.d.). Cheméo. Retrieved from [Link]

  • 1-Ethyl-3-fluoro-5-(fluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphen. (n.d.). Retrieved from [Link]

  • 3-Ethyl-5-fluorophenol. (n.d.). PubChem. Retrieved from [Link]

  • An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (2018). ResearchGate. Retrieved from [Link]

  • ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency. Retrieved from [Link]

  • Fluoro-Benzylphosphonates as Reagents for the Preparation of 1-Fluoro-1-Aryl Alkenes and α-Fluorostilbenes. (n.d.). CHIMIA. Retrieved from [Link]

  • Preparation of benzofuran derivatives. (n.d.). Google Patents.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Improvement of humidity stability of ethyl gallate by the cocrystal strategy and study of dissolution behavior of the cocrystal. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. Retrieved from [Link]/applications/application-note-5991-8973en-agilent.pdf)

Sources

Technical Support Center: Solving Solubility Challenges with Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for Ethyl 3-fluoro-5-methylbenzoylformate. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. We will explore the physicochemical properties of this molecule and systematically troubleshoot common solubility hurdles.

Part 1: Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of Ethyl 3-fluoro-5-methylbenzoylformate. Based on its structure—an ethyl ester with a fluorinated and methylated aromatic ring—we can predict several key characteristics that directly influence its solubility. The presence of the fluorine atom and the methyl group, in particular, increases the molecule's lipophilicity, often leading to poor aqueous solubility[1].

Table 1: Predicted Physicochemical Properties of Ethyl 3-fluoro-5-methylbenzoylformate

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₁FO₃-
Molecular Weight ~210.20 g/mol Larger molecules can be more difficult to solvate[2].
LogP (Octanol/Water) Estimated > 3.0High LogP indicates high lipophilicity and predicts poor water solubility.
Hydrogen Bond Donors 0Lack of H-bond donors limits interaction with protic solvents like water.
Hydrogen Bond Acceptors 3 (two oxygens, one fluorine)Can accept hydrogen bonds, but this is often insufficient to overcome the lipophilic nature of the large aromatic system.
Polar Surface Area ~43.4 ŲA relatively low polar surface area for its size, suggesting non-polar character.
Chemical Class Aromatic EsterGenerally neutral; susceptible to hydrolysis at extreme pH, especially basic conditions[3][4].

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility challenges in a question-and-answer format.

Q1: I'm starting my experiment. What is a good initial solvent to dissolve Ethyl 3-fluoro-5-methylbenzoylformate for creating a stock solution?

Answer: Given its predicted high lipophilicity, you should start with common, water-miscible organic solvents. These solvents can effectively solvate the non-polar aromatic and ethyl groups of the molecule.

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with a strong ability to dissolve a wide range of non-polar and polar compounds. It is a standard choice for initial screening and creating high-concentration stock solutions for in-vitro assays.

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its broad solubilizing power.

  • Ethanol (EtOH): A polar protic solvent that is often more biocompatible than DMSO or DMF, making it a good choice for certain cell-based assays or preclinical formulations.

  • Acetone: A good solvent for many organic compounds, but its high volatility can be a practical issue.

Causality: The choice of a water-miscible organic solvent is strategic. It allows you to first dissolve the compound at a high concentration and then dilute it into an aqueous medium, which is often required for biological experiments. This approach leverages the principle of co-solvency [5][6].

Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous buffer. What's happening and how can I fix it?

Answer: This is a classic solubility problem. Your compound is soluble in the 100% organic solvent (the "good" solvent) but insoluble in the final aqueous medium (the "poor" solvent). When you dilute the stock, the solvent environment becomes predominantly aqueous, and the compound can no longer stay in solution. The solution is to use a co-solvent system , where you maintain a certain percentage of the organic solvent in your final aqueous solution to keep the compound dissolved[7][8].

This workflow helps you determine the minimum percentage of co-solvent required to maintain solubility at your desired final concentration.

CoSolvent_Workflow cluster_prep Preparation cluster_test Screening cluster_eval Evaluation A Prepare 10 mM Stock in 100% DMSO D Add Compound Stock to Each Co-solvent Dilution to Reach Target Concentration A->D B Determine Target Final Concentration (e.g., 10 µM) B->D C Prepare Serial Dilutions of Co-solvent in Aqueous Buffer (e.g., 10%, 5%, 2%, 1%, 0.5% DMSO) C->D E Incubate and Observe (e.g., 1-2 hours at RT) D->E F Precipitate Visible? E->F G Yes: This % is too low. Try a higher concentration. F->G Yes H No: This is the working co-solvent concentration. Select the lowest % without precipitation. F->H No

Caption: Workflow for determining the minimum required co-solvent percentage.

Key Considerations:

  • Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. Always run a vehicle control (buffer with the same percentage of co-solvent but no compound) to assess toxicity. Aim for the lowest effective co-solvent concentration, ideally ≤0.5-1% for sensitive assays[7].

  • Common Co-solvents: Besides DMSO, other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs)[9].

Q3: My cell-based assay is very sensitive to organic solvents. Are there biocompatible alternatives to co-solvents for improving aqueous solubility?

Answer: Absolutely. When co-solvents are not viable, you can turn to more advanced formulation strategies that encapsulate the drug molecule, presenting a hydrophilic exterior to the aqueous environment. The two most common methods are complexation with cyclodextrins and micellar solubilization using surfactants.

1. Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11] Your lipophilic compound can become trapped (forming an "inclusion complex") within this cavity, effectively shielding it from the aqueous environment and increasing its apparent water solubility[12][13].

Cyclodextrin_Mechanism cluster_system Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Soluble) CD->Complex Drug Drug Molecule (Hydrophobic) Drug->Complex + Drug_in_Complex Drug CD_label Hydrophobic Cavity Complex_label Hydrophilic Exterior

Caption: Cyclodextrins encapsulate hydrophobic drugs, increasing their solubility.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceuticals due to its high aqueous solubility and low toxicity[11].

2. Surfactant-Based Micellar Solubilization Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being solubilized by the micellar structure[16][17].

  • Recommended Surfactants: For research applications, non-ionic surfactants are generally preferred due to lower toxicity. Examples include Polysorbate 80 (Tween® 80) and Poloxamer 188 (Kolliphor® P 188)[15][18].

Table 2: Comparison of Advanced Solubilization Techniques

TechniqueMechanismCommon AgentsAdvantagesDisadvantages
Co-Solvency Reduces solvent polarity.[8]DMSO, Ethanol, PEG 400Simple to implement; effective for high concentration changes.Potential for solvent toxicity; drug can precipitate on dilution.
Cyclodextrin Complexation Encapsulation of the drug in a hydrophobic cavity.[19]HP-β-CD, SBE-β-CDLow toxicity; can improve stability; predictable stoichiometry.[10][12]Requires molar excess of cyclodextrin; can be expensive.
Micellar Solubilization Partitioning of the drug into the hydrophobic core of micelles.[14]Tween® 80, Poloxamer 188High loading capacity; can be used at low concentrations.Can interfere with some biological assays; potential for toxicity.
Q4: Can I use pH adjustment to improve the solubility of Ethyl 3-fluoro-5-methylbenzoylformate?

Answer: This is unlikely to be an effective or advisable strategy for this specific compound. The principle of pH adjustment relies on ionizing a functional group (like a carboxylic acid or an amine) to make it charged and thus more water-soluble[20][21].

Ethyl 3-fluoro-5-methylbenzoylformate is an ester, which is a neutral functional group and cannot be ionized by changing the pH[4]. Furthermore, esters are susceptible to hydrolysis, particularly under basic (high pH) conditions, which would break the ester bond and chemically modify your compound[3]. Therefore, attempting to use high pH to increase solubility would likely lead to degradation rather than dissolution. It is best to maintain your solutions at a neutral or slightly acidic pH (pH 6-7.4) to ensure the chemical stability of the molecule.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for systematically improving the solubility of your compound.

Protocol 1: Co-Solvent Solubility Assessment
  • Stock Solution Preparation: Prepare a 20 mM stock solution of Ethyl 3-fluoro-5-methylbenzoylformate in 100% DMSO.

  • Co-solvent Series: In a series of microcentrifuge tubes, prepare 1 mL of your final aqueous buffer (e.g., PBS, pH 7.4) containing varying final percentages of DMSO: 5%, 2%, 1%, 0.5%, 0.25%, and 0% (vehicle control).

  • Spiking: Add the appropriate amount of the 20 mM stock solution to each tube to reach your target final concentration (e.g., for a 20 µM final concentration, add 1 µL of stock to each 1 mL tube).

  • Incubation & Observation: Vortex each tube immediately after adding the stock. Incubate at room temperature for 2 hours.

  • Analysis: Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant using HPLC.

Protocol 2: Cyclodextrin (HP-β-CD) Complexation
  • HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v).

  • Compound Addition: Add an excess of solid Ethyl 3-fluoro-5-methylbenzoylformate to the HP-β-CD solution.

  • Equilibration: Agitate the mixture (e.g., on a shaker or rotator) at room temperature for 24-48 hours to allow the inclusion complex to form and reach equilibrium.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid compound.

  • Quantification: Carefully collect the supernatant. Analyze its concentration using a validated analytical method (e.g., HPLC-UV) to determine the solubility enhancement provided by the cyclodextrin.

  • Application: This saturated supernatant can be used as a stock solution and diluted as needed in the final assay buffer.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Kamat, M. S., & DeLuca, P. P. (2019). Formulation Development of Small-Volume Parenteral Products. In S. Nema & J. D. Ludwig (Eds.)
  • Tiron, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Di Costanzo, F., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Tiwari, G., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. Retrieved from [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • StudySmarter. (n.d.). Cyclodextrin Complexes: Host & Drug Delivery. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • Kumar, V., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Shinde, G. (2018). Techniques to improve the solubility of poorly soluble drugs.
  • Paradkar, A., et al. (2007). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability. PubMed. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • American Pharmaceutical Review. (n.d.). Surfactant Excipients. Retrieved from [Link]

  • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. Retrieved from [Link]

  • Patsnap Eureka. (2026). How to Enhance Succinic Acid Solubility in Solvents. Retrieved from [Link]

  • Patel, A., et al. (2017). Solubility enhancement technologies and research emerged. International Journal of Pharmaceutical and Biological Archives.
  • Kim, D. W., et al. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl fluoroformate (CAS 461-64-3). Retrieved from [Link]

  • Quora. (2017). What is the pH of an ester?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Ethyl-5-fluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • PubChem. (n.d.). 1-Ethyl-3-fluoro-5-(fluoromethyl)benzene. Retrieved from [Link]

  • Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv.
  • He, X., et al. (n.d.). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS.
  • PubChemLite. (n.d.). Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3). Retrieved from [Link]

  • Iwata, R., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed. Retrieved from [Link]

  • Tovar, J. D., et al. (2025).
  • ResearchGate. (2025). Study of Mono-fluorinated Derivative of Benzoyltrifluoroacetone. Retrieved from [Link]

Sources

Storage stability and degradation of Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-fluoro-5-methylbenzoylformate. It is designed as a dynamic resource to troubleshoot common issues related to the compound's storage, stability, and degradation. Our approach is to explain the chemical principles behind these phenomena, empowering users to make informed decisions in their experimental design.

Section 1: Frequently Asked Questions - Storage & Handling

This section addresses the most common inquiries regarding the day-to-day management of Ethyl 3-fluoro-5-methylbenzoylformate.

Question: What are the ideal long-term storage conditions for Ethyl 3-fluoro-5-methylbenzoylformate?

Answer: Based on the chemistry of α-keto esters and aromatic ketones, optimal long-term stability is achieved under controlled conditions.[1] We recommend storing the compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be opaque or stored in the dark to prevent light exposure.[1][2]

The rationale for these conditions is to mitigate the primary degradation pathways:

  • Low Temperature (-20°C): Reduces the rate of all chemical reactions, including hydrolysis and potential thermal decomposition.

  • Inert Atmosphere: Prevents oxidation. The aromatic ketone moiety can be susceptible to photo-oxidation.[3]

  • Tightly Sealed Container: Minimizes exposure to atmospheric moisture, which is the key reactant for hydrolysis.[1][4]

  • Protection from Light: The benzoyl moiety is a chromophore that can absorb UV light, leading to photodegradation.[1][5]

Question: My sample of Ethyl 3-fluoro-5-methylbenzoylformate has developed a slight yellow tint over time. Is it still usable?

Answer: A color change from colorless to pale yellow is a potential indicator of degradation.[1] While the compound may still be predominantly intact, the yellowing could signify the formation of conjugated impurities resulting from photodegradation or other side reactions. We strongly advise re-analyzing the sample's purity before use, especially for sensitive quantitative assays. A simple purity check via HPLC-UV or GC-MS is recommended. (See Section 3 for protocols).

Question: I need to prepare a stock solution in an aqueous buffer for my cell-based assay. How stable is the compound in solution?

Answer: Ethyl 3-fluoro-5-methylbenzoylformate, like other α-keto esters, is susceptible to rapid hydrolysis in aqueous media, especially under non-neutral pH conditions.[4][6] The ester linkage can be cleaved to yield 3-fluoro-5-methylbenzoylformic acid and ethanol. This hydrolysis can significantly impact your experimental results by lowering the effective concentration of the parent compound and introducing a new chemical entity (the corresponding carboxylic acid) into your system.[4]

Our recommendations are:

  • Prepare aqueous solutions fresh immediately before each experiment.

  • If possible, create a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol and perform the final dilution into your aqueous buffer just prior to use.

  • Maintain the pH of the aqueous solution as close to neutral (pH 7.0-7.4) as possible, as both acidic and basic conditions can catalyze hydrolysis.[7]

Section 2: Troubleshooting Guide - Investigating Degradation

This guide provides a logical workflow for diagnosing and resolving issues that may stem from compound instability.

Initial Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting unexpected experimental results that may be linked to the stability of Ethyl 3-fluoro-5-methylbenzoylformate.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Diagnosis & Action Problem Unexpected Results (e.g., low activity, poor reproducibility) CheckPurity Assess Purity of Stock Compound (Use Protocol 3.1 or 3.2) Problem->CheckPurity Start Here DegradedStock Stock Degraded? (Purity <95% or extra peaks) CheckPurity->DegradedStock CheckSolution Evaluate Stability in Assay Medium (Time-course analysis via HPLC) UnstableInAssay Unstable in Assay? (>5% degradation over experiment time) CheckSolution->UnstableInAssay DegradedStock->CheckSolution No SourceNew Source New, Verified Compound DegradedStock->SourceNew Yes ModifyProtocol Modify Experimental Protocol (e.g., prepare solutions fresh, reduce incubation time) UnstableInAssay->ModifyProtocol Yes OtherFactors Investigate Other Experimental Factors (Reagents, instrument, etc.) UnstableInAssay->OtherFactors No G cluster_0 Hydrolysis Pathway Reactant Ethyl 3-fluoro-5-methylbenzoylformate Product1 3-fluoro-5-methylbenzoylformic acid Reactant->Product1 + H2O (H+ or OH- catalyst) Product2 Ethanol Reactant->Product2 + H2O (H+ or OH- catalyst) G cluster_1 Photodegradation Cascade GroundState Aromatic Ketone (Ground State, S0) ExcitedSinglet Excited Singlet State (S1) GroundState->ExcitedSinglet hν (Light Absorption) ExcitedTriplet Excited Triplet State (T1) ExcitedSinglet->ExcitedTriplet Intersystem Crossing Reaction Reaction with Substrate (e.g., H-atom abstraction) ExcitedTriplet->Reaction Products Degradation Products Reaction->Products

Sources

Technical Support Center: Purification of Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-EFMB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Identify Your Impurity

Before initiating a cleanup protocol, you must identify the nature of the contamination. In the synthesis of Ethyl 3-fluoro-5-methylbenzoylformate (typically via Friedel-Crafts acylation of 3-fluoro-5-methyltoluene with ethyl oxalyl chloride), three distinct impurity classes dominate.

Impurity TypeChemical IdentityDiagnostic Signal (NMR/TLC)Root Cause
Type A (Acidic) 3-Fluoro-5-methylbenzoylformic acid 1H NMR: Broad singlet >10 ppm (COOH). TLC: Streaking near baseline.Hydrolysis of the

-keto ester due to moisture or aggressive aqueous workup.
Type B (Thermal) Ethyl 3-fluoro-5-methylbenzoate 13C NMR: Loss of ketone carbonyl (~185 ppm). IR: Shift in ester stretch.Decarbonylation (Loss of CO) caused by excessive heat during distillation (>150°C).
Type C (Inorganic/Tar) Aluminum salts / Oligomers Visual: Dark orange/brown oil or gummy solid. Ash Test: Non-volatile residue.Incomplete quenching of

or polymerization of reactive intermediates.

Core Troubleshooting Protocols

Issue #1: "My product contains the free acid (Type A)."

The Problem: The


-keto ester moiety is electrophilic and susceptible to hydrolysis. If your product pH is <4, you likely have the acid impurity.

The Fix: The Bicarbonate Partition Do not use strong bases like NaOH; they will induce haloform-type cleavage or rapid saponification.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Diethyl Ether (emulsion risk).

    • Ratio: 10 mL solvent per 1 g crude.

  • The Wash: Wash the organic phase twice with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6] This converts the benzoylformic acid impurity into its water-soluble sodium salt (

      
      ), partitioning it into the aqueous layer while the neutral ester remains in the organic layer.
      
  • Verification: Check the pH of the aqueous layer.[7] It must remain basic (~pH 8-9). If acidic, repeat the wash.[8]

  • Drying: Dry the organic layer over anhydrous

    
     (Magnesium Sulfate) for at least 30 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure at <40°C .

Issue #2: "I see a dark sludge or color bodies (Type C)."

The Problem: Aluminum byproducts from Friedel-Crafts acylation often complex with the carbonyls, creating "tars" that trap product.

The Fix: The Adsorbent Plug

  • Slurry Preparation: Dissolve the crude material in a non-polar solvent mixture (e.g., 10% EtOAc in Hexanes).

  • Adsorbent Choice: Add Activated Carbon (10 wt%) or pass through a short pad of Silica Gel .

    • Why? The polar aluminum salts and oligomeric tars adsorb strongly to the silica/carbon, while the less polar ester elutes freely.

  • Filtration: Filter through a Celite pad to remove the fine particulate.

  • Result: The filtrate should improve from dark brown to pale yellow/orange.

Issue #3: "I need to distill, but I'm afraid of decomposition."

The Problem:


-keto esters can undergo decarbonylation  (losing CO to become the benzoate ester) if heated excessively.

The Fix: High-Vacuum Distillation Standard distillation is dangerous for this molecule.

  • Vacuum Requirement: You need a high vacuum line (<1 mmHg).

  • Temperature Control:

    • Do not exceed a bath temperature of 120°C.

    • The boiling point of the ester will likely be in the range of 110-130°C at 0.5 mmHg (estimated based on homologs).

  • Fractionation: Discard the first fraction (unreacted toluene derivative/oxalyl chloride). Collect the main fraction.

  • Safety: If the pot temperature must go above 140°C to drive distillation, STOP . You risk thermal degradation. Switch to column chromatography (SiO2, Hexane/EtOAc gradient).

Visual Workflows

Workflow A: Purification Decision Tree

PurificationLogic Start Crude Ethyl 3-fluoro-5-methylbenzoylformate CheckTLC Diagnostic: TLC/NMR Analysis Start->CheckTLC IsAcid Impurity: Acid (Baseline streak) CheckTLC->IsAcid High Acidity IsTar Impurity: Dark Color/Tars CheckTLC->IsTar Visual Inspection IsPure Impurity: Solvents/Starting Material CheckTLC->IsPure Clean Profile ActionWash Protocol: Sat. NaHCO3 Wash (Remove Acid) IsAcid->ActionWash ActionPlug Protocol: Silica/Carbon Plug (Remove Tars) IsTar->ActionPlug ActionDistill Protocol: High Vac Distillation (<120°C Bath) IsPure->ActionDistill ActionWash->CheckTLC Re-check ActionPlug->CheckTLC Re-check Final Pure Product (Pale Yellow Oil/Solid) ActionDistill->Final

Figure 1: Decision matrix for selecting the correct purification module based on crude impurity profile.

Workflow B: The Thermal Instability Mechanism

ThermalDecay Substrate Target α-Keto Ester (Ethyl 3-fluoro-5-methylbenzoylformate) Heat Heat (>150°C) Substrate->Heat Distillation Stress Path2 Hydrolysis (+H2O) Substrate->Path2 Wet Workup Path1 Decarbonylation (-CO) Heat->Path1 Impurity1 Ethyl 3-fluoro-5-methylbenzoate (Ester Impurity) Path1->Impurity1 Irreversible Impurity2 Benzoylformic Acid Deriv. (Acid Impurity) Path2->Impurity2

Figure 2: Mechanistic pathways leading to the two most common impurities: Thermal Decarbonylation and Hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use sodium bisulfite to remove unreacted ketone impurities? A: While bisulfite adducts work well for methyl ketones,


-keto esters are sterically hindered and electronically deactivated by the ester group. The formation of the bisulfite adduct is often slow and low-yielding. We recommend fractional distillation  or column chromatography  over chemical scavenging for this specific molecule.

Q: My product solidified after distillation. Is this normal? A: Yes. Depending on the exact isomeric purity and ambient temperature, Ethyl 3-fluoro-5-methylbenzoylformate may exist as a low-melting solid (approx. MP 30-50°C) or a viscous oil. If it solidifies, you can further purify it via recrystallization from Hexane/EtOAc (9:1) or cold Pentane.

Q: I see a peak at ~10 ppm in the proton NMR, but I already did a bicarbonate wash. A: You likely have residual aldehyde (from incomplete oxidation if using that route) or, more likely, the acid impurity has reformed .


-Keto esters are hygroscopic. If stored in wet solvents, they hydrolyze back to the acid. Ensure your product is stored under Nitrogen/Argon in a desiccator.

References

  • Friedel-Crafts Acylation Procedures

    • Organic Syntheses, Coll.[9][10] Vol. 1, p. 12 (1941); Vol. 4, p. 8 (1925). (General procedure for

      
      -keto esters using ethyl oxalyl chloride).
      
  • Purific

    
    -Keto Esters: 
    
    • Hu, X., et al.
  • Thermal Decarbonylation Mechanisms

    • Tsuji, J., & Ohno, K.

      
      -keto esters." Journal of the American Chemical Society.[10] (Mechanistic insight into the loss of CO at high temperatures).
      

Sources

Technical Support Center: Separation of Ethyl 3-fluoro-5-methylbenzoylformate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and purification of Ethyl 3-fluoro-5-methylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in separating this compound from its positional isomers. The structural similarity among these isomers leads to nearly identical physical and chemical properties, making their separation a significant analytical hurdle.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The Challenge of Isomer Separation

Positional isomers, such as the various fluoro- and methyl-substituted ethyl benzoylformates, present a unique challenge in chromatography. Their identical molecular weight and similar polarities mean that standard chromatographic methods often fail to provide adequate resolution. Successful separation relies on exploiting subtle differences in their physicochemical properties, such as electron density and steric hindrance, which can influence their interactions with the stationary phase.

Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the separation of Ethyl 3-fluoro-5-methylbenzoylformate and its isomers.

Q1: Why am I observing poor resolution or complete co-elution of my isomers using a standard C18 HPLC column?

A: Standard C18 columns primarily separate compounds based on hydrophobicity. Since positional isomers have very similar hydrophobic characteristics, these columns often lack the necessary selectivity for effective separation.[1] The subtle differences in the positions of the fluoro- and methyl- groups on the benzene ring do not typically provide enough of a difference in interaction with the C18 stationary phase to achieve baseline resolution.

Q2: How can I improve the separation of my isomers on HPLC?

A: To enhance separation, you need to introduce additional interaction mechanisms beyond simple hydrophobicity. Consider the following:

  • Phenyl-based Columns: These columns can provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of your analytes.[1][2] The position of the electron-withdrawing fluorine and electron-donating methyl groups can influence the electron density of the aromatic ring, leading to differential retention.[2]

  • Mixed-Mode Columns: These columns combine reversed-phase characteristics with ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) properties, offering multiple modes of interaction to improve separation.[1][3]

  • Mobile Phase Optimization: Systematically varying the mobile phase composition is crucial. Adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) can alter retention times.[4] Modifying the pH of the mobile phase with a buffer can also be effective, as it can influence the ionization state of any acidic or basic functional groups, though this is less impactful for neutral esters like ethyl benzoylformates.[1]

Q3: My GC analysis is not separating the isomers. What can I do?

A: For gas chromatography, the choice of stationary phase is critical.

  • Polarity Mismatch: If you are using a non-polar column (e.g., DB-1, HP-5), the separation will be primarily based on boiling points, which are likely very similar for these isomers.

  • Alternative Stationary Phases: Consider using a more polar column, such as one with a cyanopropyl or polyethylene glycol (PEG) stationary phase. These phases can induce dipole-dipole interactions that may differ between the isomers.

  • Derivatization: While less common for esters, derivatization can sometimes improve separation by altering the volatility and chromatographic behavior of the analytes.[1]

Q4: I'm seeing significant peak tailing for all my isomers. What is the cause?

A: Peak tailing can be caused by several factors:

  • Active Sites: The column may have active sites (e.g., exposed silanols on a silica-based column) that interact strongly with your analytes. Using a highly end-capped column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or the sample concentration.

  • Inappropriate Mobile Phase pH: For HPLC, if the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing. While less relevant for neutral esters, it's a factor to consider if your compound has any ionizable groups.

Troubleshooting Guides

These guides provide a systematic approach to resolving common separation problems.

HPLC Method Development and Troubleshooting

A logical workflow is essential for developing a robust HPLC method for isomer separation.

Caption: A flowchart for troubleshooting HPLC separation of isomers.

Step-by-Step HPLC Protocol for Isomer Separation
  • Initial Column Choice: Start with a phenyl-based column (e.g., Phenyl-Hexyl) due to its potential for π-π interactions.[1][2]

  • Scouting Gradient: Perform a broad gradient run (e.g., 5-95% acetonitrile in water over 20 minutes) to determine the approximate elution conditions.

  • Isocratic Method Development: Based on the scouting run, develop an isocratic method. The "rule of three" can be a useful guideline: a 10% change in the organic solvent concentration will change the retention time by approximately a factor of three.[4]

  • Fine-Tuning: Make small adjustments to the mobile phase composition (e.g., 1-2% changes in organic solvent) to optimize resolution.

  • Temperature Effects: Evaluate the effect of column temperature. Sometimes, running at sub-ambient or elevated temperatures can improve selectivity.

GC Method Development and Troubleshooting

For volatile compounds like ethyl benzoylformates, GC can be a powerful separation technique.

GC_Troubleshooting start_gc Start: Co-elution of Isomers on GC stat_phase Stationary Phase Selection Switch to a more polar column (e.g., WAX or CN) Increase film thickness for higher capacity start_gc->stat_phase temp_prog Temperature Program Optimization Slower ramp rate for better resolution Optimize initial hold time stat_phase->temp_prog carrier_gas Carrier Gas Flow Rate Optimize for best efficiency (van Deemter plot) temp_prog->carrier_gas injection Injection Parameters Check for sample discrimination in the inlet Use splitless injection for trace analysis carrier_gas->injection result_gc Resolution Achieved? injection->result_gc end_gc Successful Separation result_gc->end_gc Yes re_eval_gc Consider Derivatization result_gc->re_eval_gc No

Caption: A flowchart for troubleshooting GC separation of isomers.

Step-by-Step GC Protocol for Isomer Separation
  • Column Selection: Choose a mid-polarity to polar stationary phase. A column with a trifluoromethyl-functionalized phase could offer unique selectivity due to dipole-dipole interactions and hydrogen bonding capabilities.[6]

  • Initial Temperature Program: Start with a relatively low initial oven temperature (e.g., 50-70°C) and a slow ramp rate (e.g., 2-5°C/min).

  • Optimize the Ramp Rate: If peaks are broad, a faster ramp rate might be beneficial after the isomers of interest have eluted. If resolution is poor, a slower ramp rate is necessary.

  • Inlet and Detector Temperatures: Ensure the inlet and detector temperatures are high enough to prevent condensation of the analytes.[5]

  • Carrier Gas: Use an appropriate carrier gas (Helium or Hydrogen) and optimize the flow rate for the best column efficiency.

Data Summary and Comparison

The following table summarizes recommended starting conditions for HPLC and GC method development for the separation of Ethyl 3-fluoro-5-methylbenzoylformate isomers.

ParameterHPLC RecommendationGC RecommendationRationale
Column/Stationary Phase Phenyl-Hexyl or BiphenylMid- to high-polarity (e.g., WAX, TFM)To introduce alternative separation mechanisms beyond hydrophobicity (π-π interactions for HPLC, dipole-dipole for GC).[2][6]
Mobile Phase/Carrier Gas Acetonitrile/WaterHelium or HydrogenStandard for reversed-phase HPLC and GC, respectively.
Initial Conditions Isocratic with optimized ACN%Slow temperature ramp (2-5°C/min)To maximize the small differences in interaction between isomers and the stationary phase.
Temperature 30-40°C50-100°C initial tempTo ensure good peak shape and reproducibility.
Detection UV (e.g., 254 nm)Mass Spectrometry (MS)UV is a general-purpose detector for aromatic compounds. MS provides mass information for peak identification.

Concluding Remarks

The separation of Ethyl 3-fluoro-5-methylbenzoylformate from its isomers is a challenging but achievable task. A systematic approach to method development, focusing on the selection of a stationary phase with alternative selectivity and careful optimization of chromatographic parameters, is key to success. This guide provides a starting point for your troubleshooting and method development efforts. Remember that each separation is unique, and some degree of empirical optimization will always be necessary.

References

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). Vertex AI Search.
  • Troubleshooting separation of toluidine isomers - Benchchem. (n.d.). BenchChem.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase | Request PDF. (2025, August 6).
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.). Sigma-Aldrich.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). ThermoFisher.
  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5).
  • Dünkelmann, P., et al. (2000). Benzoylformate decarboxylase from Pseudomonas putida as stable catalyst for the synthesis of chiral 2-hydroxy ketones. Chemistry, 6(8), 1483-95.
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Chiral Drug Separ
  • Chiral separation of α - Benzoylbenzylbutyr
  • Easy purification of isomers with prepacked glass columns. (n.d.). YMC Europe.
  • CORRECTED PROOF. (n.d.).
  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separ
  • Bistrifluoromethylaryl derivatives for drug analysis by gas chromatography electron capture negative ion chemical ionization mass spectrometry. Application to the measurement of (N-dicyclopropylmethyl)amino-2-oxazoline in plasma. (n.d.). PubMed.
  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ioniz
  • Ethyl Benzoylformate. (n.d.). Organic Syntheses Procedure.
  • CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl)
  • Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. (2025, August 9).
  • The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. (n.d.).
  • Chiral separation of benzoporphyrin derivative mono- and diacids by laser induced fluorescence-capillary electrophoresis. (2002, January 15). PubMed.
  • Extraction and Analysis of Per- and Polyfluoroalkyl Substances (PFAS)
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024, April 24). Technical Disclosure Commons.
  • ETHYL 3-METHYLBENZOYLFORM
  • Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)
  • Separation of regio-isomers / suggestions for regio-selective methylation of arom
  • Fluorescent Positional Isomers for Reliable Multichannel Encryption Devices. (n.d.).

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Validation & Comparative

A Comparative Guide to the GC-MS Fragmentation of Substituted Benzoylformates: Elucidating the Mass Spectrum of Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation pattern of Ethyl 3-fluoro-5-methylbenzoylformate. As a complex aromatic ester, its fragmentation is governed by competing pathways influenced by the interplay of the α-keto-ester functionality and the aromatic ring substituents. To provide a comprehensive understanding, we compare its fragmentation behavior with three structurally related analogues: the parent compound Ethyl benzoylformate, Ethyl 3-fluorobenzoylformate, and Ethyl 3-methylbenzoylformate. This comparative approach allows for the definitive assignment of key fragment ions and illuminates the specific influence of fluoro- and methyl-substituents on the fragmentation cascade. This document is intended for researchers in analytical chemistry, synthetic chemistry, and drug development who utilize GC-MS for structural elucidation and impurity profiling.

Part 1: Predicted Fragmentation Analysis of Ethyl 3-fluoro-5-methylbenzoylformate

Ethyl 3-fluoro-5-methylbenzoylformate (C₁₁H₁₁FO₃) has a monoisotopic mass of 210.07 g/mol . Aromatic esters are well-known to produce prominent molecular ion peaks in EI-MS due to the stability conferred by the aromatic system.[1][2][3] The primary fragmentation pathways are dictated by the stable acylium cations formed through α-cleavages adjacent to the carbonyl groups.

The most characteristic fragmentation pathways for aromatic esters involve the cleavage of the bond between the carbonyl carbon and the alkoxy group oxygen.[1][2] For Ethyl 3-fluoro-5-methylbenzoylformate, the following pathways are predicted to be most significant:

  • α-Cleavage (Loss of Ethoxy Radical): The most favorable cleavage results in the loss of an ethoxy radical (•OC₂H₅, 45 Da) to form the highly resonance-stabilized 3-fluoro-5-methylbenzoyl acylium ion. This fragment is often the base peak in the spectrum of aromatic esters.[2]

  • Decarbonylation: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to yield the substituted phenyl cation.

  • McLafferty Rearrangement: The presence of γ-hydrogens on the ethyl group allows for a McLafferty rearrangement, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da).[1] This pathway typically results in a less abundant ion compared to α-cleavage.

The predicted major fragmentation cascade is visualized below.

G M Ethyl 3-fluoro-5-methylbenzoylformate (Molecular Ion, M+•) m/z = 210 F1 3-fluoro-5-methylbenzoyl acylium ion [M - OC2H5]+ m/z = 165 (Base Peak) M->F1 - •OC2H5 (45 Da) F3 McLafferty Rearrangement Ion [M - C2H4]+• m/z = 182 M->F3 - C2H4 (28 Da) (McLafferty) F2 3-fluoro-5-methylphenyl cation [M - OC2H5 - CO]+ m/z = 137 F1->F2 - CO (28 Da)

Caption: Predicted EI fragmentation pathway for Ethyl 3-fluoro-5-methylbenzoylformate.

The table below summarizes the key predicted ions and their origins.

m/z Proposed Ion Structure Formula Formation Pathway Predicted Abundance
210Molecular Ion[C₁₁H₁₁FO₃]⁺•Electron IonizationModerate to High
182McLafferty Rearrangement Product[C₉H₇FO₃]⁺•Loss of ethene (C₂H₄)Low
1653-fluoro-5-methylbenzoyl acylium ion[C₉H₆FO₂]⁺α-Cleavage: Loss of ethoxy radical (•OC₂H₅)High (Probable Base Peak)
1373-fluoro-5-methylphenyl cation[C₈H₆F]⁺Loss of CO from m/z 165Moderate

Part 2: A Comparative Guide to Benzoylformate Fragmentation

To understand the influence of the fluoro and methyl substituents, we compare the predicted fragmentation of the target analyte with its parent structure and singly substituted analogues. The stability of the aromatic ring generally ensures that the substituents are retained on the key aromatic fragment ions.[3]

Compound Structure MW M⁺• (m/z) [M-OC₂H₅]⁺ (m/z) (Predicted Base Peak)[[M-OC₂H₅]-CO]⁺ (m/z) Key Differentiator
Ethyl BenzoylformateC₁₀H₁₀O₃178.1178133 (C₈H₅O₂⁺)105 (C₇H₅O⁺) -> 77 (C₆H₅⁺)Baseline fragmentation pattern.
Ethyl 3-FluorobenzoylformateC₁₀H₉FO₃196.1196151 (C₈H₄FO₂⁺)123 (C₇H₄FO⁺) -> 95 (C₆H₄F⁺)Aromatic fragments are shifted by +18 Da (F-H).
Ethyl 3-MethylbenzoylformateC₁₁H₁₂O₃192.1192147 (C₉H₇O₂⁺)119 (C₈H₇O⁺) -> 91 (C₇H₇⁺)Aromatic fragments are shifted by +14 Da (CH₂). The m/z 91 ion (tropylium) is characteristic.[3]
Ethyl 3-fluoro-5-methylbenzoylformate C₁₁H₁₁FO₃ 210.1 210 165 (C₉H₆FO₂⁺)137 (C₈H₆F⁺)Aromatic fragments are shifted by +32 Da (F + CH₂ - H). The combination of shifts is unique.

This comparative analysis demonstrates a clear and predictable shift in the mass-to-charge ratio of the major fragment ions based on the aromatic substituents. The fundamental fragmentation mechanism—loss of the ethoxy radical followed by decarbonylation—remains the consistent and dominant pathway across all analogues.

Part 3: Recommended Experimental Protocol

To reliably obtain and compare the mass spectra of these compounds, a standardized GC-MS protocol is essential. The following method is designed for robust chromatographic separation and clear mass spectral data acquisition.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare 1 mg/mL stock solutions in Ethyl Acetate B Create a 10 µg/mL working solution A->B C Inject 1 µL (Splitless Mode) B->C D Separate on a 5% Phenyl-Methylpolysiloxane column (e.g., HP-5MS) C->D E Ionize via EI (70 eV) and scan m/z 40-350 D->E F Identify Molecular Ion Peak E->F G Elucidate Fragmentation (Base Peak, Key Ions) F->G H Compare Spectra with Analogues G->H

Caption: Standard workflow for comparative GC-MS analysis of benzoylformates.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare individual stock solutions of each benzoylformate analogue at a concentration of 1 mg/mL in GC-grade ethyl acetate.

    • From the stock solutions, prepare a working solution of 10 µg/mL for each analyte, also in ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • GC System: Agilent 8890 GC or equivalent.[4]

    • Injector: Split/splitless inlet, operated in splitless mode (1 min purge delay) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., Agilent HP-5MS, EquityTM-5).[4]

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • MS System: Agilent 5977B MSD or equivalent.[4]

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40–350.

Part 4: Conclusion

The GC-MS fragmentation of Ethyl 3-fluoro-5-methylbenzoylformate is highly predictable and follows the characteristic patterns of aromatic esters. The analysis confidently identifies the molecular ion at m/z 210 , a base peak at m/z 165 corresponding to the loss of the ethoxy radical, and a subsequent fragment at m/z 137 from the loss of carbon monoxide. By comparing its spectrum with those of unsubstituted, fluoro-substituted, and methyl-substituted analogues, we can definitively assign these fragments and demonstrate that the substituents are retained on the aromatic core throughout the primary fragmentation cascade. This systematic, comparative approach provides a robust framework for the structural confirmation of novel or unknown substituted benzoylformates in complex analytical matrices.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Whitman People. Retrieved from [Link]

  • Gong, S., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1877-1884. Retrieved from [Link]

  • Abballe, C., et al. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 12(1), 65. Retrieved from [Link]

  • Leroy, C., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109(10), 322-329. Retrieved from [Link]

  • Chem-Academy. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • Plummer, L. N., et al. (2001). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey Water-Resources Investigations Report 00-4220. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman People. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chem-Academy. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

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Comparative IR Spectroscopy Guide: Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the infrared (IR) spectroscopy characteristics of Ethyl 3-fluoro-5-methylbenzoylformate .

Executive Summary & Compound Identity

Ethyl 3-fluoro-5-methylbenzoylformate is a specialized


-keto ester intermediate, often utilized in the synthesis of photoinitiators and pharmaceutical scaffolds.[1] Its structure features a benzoylformate core modified with a fluorine atom at the meta-3 position and a methyl group at the meta-5 position.[1]

This guide serves as a critical reference for researchers to validate the identity of this compound, specifically distinguishing it from its unsubstituted parent (Ethyl benzoylformate) and other mono-substituted analogs using FTIR spectroscopy.

  • Target Molecule: Ethyl 3-fluoro-5-methylbenzoylformate[1]

  • Reference Standard: Ethyl benzoylformate (CAS: 1603-79-8)[1][2][3]

  • Key Differentiators: Carbonyl frequency shifts (

    
    ) and aromatic substitution patterns in the fingerprint region.[4]
    

Theoretical Spectral Framework

The IR spectrum of this molecule is defined by three primary vibrational zones. Understanding the electronic influence of the substituents is essential for accurate peak assignment.

Zone 1: The Carbonyl Doublet (1750–1680 cm⁻¹)

As an


-keto ester, the molecule exhibits two distinct carbonyl (

) stretching bands.[5]
  • Ester Carbonyl (

    
    ):  Typically appears at 1735–1750 cm⁻¹ .[4][5][6] This group is separated from the aromatic ring by the ketone carbonyl, making it less sensitive to ring substitutions.
    
  • Ketone Carbonyl (

    
    ):  Conjugated directly to the benzene ring, appearing at 1685–1700 cm⁻¹ .[4] Its frequency is highly sensitive to the electronic effects of the ring substituents:
    
    • 3-Fluoro Effect (+I/Inductive Withdrawal): The strong electronegativity of fluorine in the meta position withdraws electron density, strengthening the

      
       bond and shifting the peak to a higher wavenumber  (blue shift).
      
    • 5-Methyl Effect (+I/Inductive Donation): The methyl group weakly donates electron density, slightly lowering the frequency.

    • Net Result: The strong withdrawal of the fluoro group dominates, likely causing a +5 to +10 cm⁻¹ shift relative to the unsubstituted parent.

Zone 2: The Fingerprint Region (900–650 cm⁻¹)

This region confirms the 1,3,5-substitution pattern .

  • Unsubstituted Parent: Shows two strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ (characteristic of mono-substituted benzene).[1][7]

  • Target (1,3,5-Trisubstituted): The protons at positions 2, 4, and 6 are isolated from each other. This "isolated hydrogen" pattern typically yields medium-intensity absorption in the 850–800 cm⁻¹ range and lacks the strong 750 cm⁻¹ band of the parent.

Zone 3: Diagnostic Heteroatom Bands
  • C–F Stretch: A strong, distinct band in the 1200–1250 cm⁻¹ region, absent in the parent molecule.

Comparative Data Analysis

The following table contrasts the predicted spectral features of the target against the experimentally established values of the parent compound.

Functional GroupVibration ModeEthyl Benzoylformate (Parent)Ethyl 3-fluoro-5-methylbenzoylformate (Target)Diagnostic Shift / Note
Ester C=O Stretch1735–1745 cm⁻¹1740–1750 cm⁻¹ Minimal shift; characteristic ester band.[1]
Ketone C=O Stretch (Conj.)1680–1690 cm⁻¹1690–1700 cm⁻¹ Blue Shift (~10 cm⁻¹) due to m-F electron withdrawal.[1][4]
Aromatic C–H Stretch3050–3100 cm⁻¹3050–3100 cm⁻¹ Weak; diagnostic of aromaticity.[4][5][8]
Aliphatic C–H Stretch2980, 2930 cm⁻¹2980, 2930 cm⁻¹ Methyl/Ethyl group signals overlap.
C–F StretchAbsent1200–1250 cm⁻¹ Strong/Broad ; Key identifier for Fluorine.[4]
Aromatic C–H OOP Bending750 (s), 690 (s) cm⁻¹850–810 (m), ~680 (m) cm⁻¹ Pattern Change: Loss of 750 cm⁻¹ peak confirms 1,3,5-substitution.

Note: "s" = strong intensity, "m" = medium intensity. Exact values may vary by ±2 cm⁻¹ depending on solvent or neat film preparation.[4]

Experimental Protocol: Structural Validation

To ensure scientific integrity, follow this self-validating protocol for sample analysis.

Method A: ATR-FTIR (Preferred)[1]
  • Applicability: Pure liquid or solid samples.[4]

  • Prerequisite: Clean crystal (Diamond/ZnSe) with isopropanol; background scan must be flat.[4]

  • Sample Loading: Apply 10–20 mg of the target compound to the ATR crystal.[4]

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 (to reduce noise in the fingerprint region)

    • Range: 4000–600 cm⁻¹

  • Validation Check: Verify the presence of the Carbonyl Doublet (1750/1695 region).[4] If only one broad peak appears, the sample may be hydrolyzed (carboxylic acid) or the resolution is too low.

Method B: Solution Phase (Validation)
  • Solvent:

    
     or 
    
    
    
    (non-polar solvents minimize H-bonding shifts).[1][4]
  • Pathlength: 0.1 mm NaCl cell.

  • Utility: Resolves overlapping carbonyl peaks if they appear merged in ATR.

Decision Logic for Identification

The following diagram illustrates the logical workflow to confirm the identity of Ethyl 3-fluoro-5-methylbenzoylformate versus potential analogs.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_CO Check 1750-1680 cm⁻¹ Region Are there two distinct C=O bands? Start->Check_CO Check_CF Check 1200-1250 cm⁻¹ Is there a strong C-F stretch? Check_CO->Check_CF Yes (Doublet) Result_Other Unknown/Degraded (Check NMR) Check_CO->Result_Other No (Single/Broad) Check_OOP Check 900-650 cm⁻¹ (Fingerprint) Are peaks at ~840 cm⁻¹ present AND 750 cm⁻¹ absent? Check_CF->Check_OOP Yes (Strong Band) Result_Parent Likely Parent: Ethyl Benzoylformate Check_CF->Result_Parent No (Weak/Absent) Result_Target Confirmed: Ethyl 3-fluoro-5-methylbenzoylformate Check_OOP->Result_Target Yes (1,3,5 Pattern) Check_OOP->Result_Other No (Mono/Ortho Pattern)

Caption: Logical workflow for distinguishing the target molecule from unsubstituted analogs using spectral markers.

References

  • National Institute of Standards and Technology (NIST). Ethyl Benzoylformate IR Spectrum (CAS 1603-79-8).[1][4] NIST Mass Spectrometry Data Center.[4] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4] (Standard text for substituent effects on carbonyl frequencies and aromatic OOP bending patterns).

  • ChemicalBook. Ethyl Benzoylformate Spectral Data.

  • OrgChemBoulder. IR Spectroscopy Tutorial: Aromatics and Out-of-Plane Bending. University of Colorado Boulder.[4]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl 3-fluoro-5-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of research, Ethyl 3-fluoro-5-methylbenzoylformate presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information. By moving beyond a simple checklist and explaining the causality behind each recommendation, we aim to build a deep-seated culture of safety and trust in your laboratory operations.

While a specific Safety Data Sheet (SDS) for Ethyl 3-fluoro-5-methylbenzoylformate is not yet widely available, by analyzing its structural components—a fluorinated aromatic ring and a benzoylformate ester—we can infer potential hazards and establish robust safety protocols based on well-documented similar compounds.

Understanding the Risks: A Structural Analogy Approach

The primary hazards associated with Ethyl 3-fluoro-5-methylbenzoylformate are anticipated to stem from its constituent chemical groups:

  • Fluorinated Aromatic Compounds: These can be toxic upon inhalation and ingestion.[1] The presence of fluorine can also lead to the formation of hazardous decomposition products, such as hydrofluoric acid, upon contact with moisture or in a fire.[2]

  • Benzoylformate Esters: Similar compounds, like Methyl Benzoylformate, may cause skin and eye irritation.[3][4] While not always classified as acutely toxic, they warrant careful handling to avoid direct contact.[5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Core Personal Protective Equipment (PPE) Directives

The following PPE is essential for the safe handling of Ethyl 3-fluoro-5-methylbenzoylformate. The selection is based on a conservative approach, assuming the potential for skin and eye irritation, as well as risks associated with halogenated organic compounds.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesNitrile gloves offer good resistance to a variety of chemicals, including many solvents, oils, and bases.[6] For extended or high-exposure work, Neoprene gloves provide robust protection against organic acids, caustics, and petroleum solvents.[7] Always double-glove for added protection during transfers of significant quantities.
Eye and Face Protection Chemical Splash Goggles and Face ShieldChemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[6][7] When there is a risk of a significant splash or a highly exothermic reaction, a face shield must be worn over the goggles for full facial protection.[8]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[8] Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[8]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of Ethyl 3-fluoro-5-methylbenzoylformate should be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[1][3]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4

Figure 1. A visual guide to the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination risk.

Operational and Disposal Plans

Handling and Storage
  • Always handle Ethyl 3-fluoro-5-methylbenzoylformate in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][9]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wash hands thoroughly after handling.[3]

Spill Management

In the event of a small spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable, labeled container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal

As a halogenated organic compound, Ethyl 3-fluoro-5-methylbenzoylformate waste must be disposed of in a designated "Halogenated Organic Waste" container.[1][10] Do not pour it down the drain.[1] Ensure all waste containers are properly labeled with the full chemical name.[10]

Emergency Procedures: A Step-by-Step Response Plan

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Chemical Exposure Incident Skin1 Immediately flush skin with plenty of water for at least 15 minutes. Start->Skin1 Eye1 Immediately flush eyes with plenty of water for at least 15 minutes. Start->Eye1 Inhale1 Move to fresh air. Start->Inhale1 Ingest1 Do NOT induce vomiting. Start->Ingest1 Skin2 Remove contaminated clothing. Skin1->Skin2 Skin3 Seek medical attention. Skin2->Skin3 Eye2 Seek immediate medical attention. Eye1->Eye2 Inhale2 If breathing is difficult, give oxygen. Inhale1->Inhale2 Inhale3 Seek immediate medical attention. Inhale2->Inhale3 Ingest2 Rinse mouth with water. Ingest1->Ingest2 Ingest3 Seek immediate medical attention. Ingest2->Ingest3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.